Part 1: Identity & Physicochemical Profile[1] 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline is a specialized organofluorine building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Struc...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Identity & Physicochemical Profile[1]
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline is a specialized organofluorine building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Structurally, it consists of an aniline core substituted at the para position with a 4-methylpiperidine moiety and at the meta position with a fluorine atom. This specific substitution pattern is critical for modulating the lipophilicity and metabolic stability of kinase inhibitors and next-generation antibiotics.
Off-white to pale brown solid (oxidizes upon air exposure)
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water (Free Base)
pKa (Aniline N)
~3.5 - 4.0 (Electron-withdrawing F reduces basicity)
pKa (Piperidine N)
~8.5 - 9.5 (Protonation site in HCl salts)
LogP
~2.3 (Moderate Lipophilicity)
Part 2: Synthesis & Manufacturing Methodology
The synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline follows a robust two-step protocol designed to ensure regioselectivity and high purity. The core challenge is ensuring the nucleophilic substitution occurs exclusively at the 4-position rather than the 3-position.
Rationale: The starting material, 3,4-difluoronitrobenzene, possesses two electrophilic sites. The carbon at position 4 is significantly more activated towards nucleophilic attack than position 3. This is because the nitro group (
) is a strong electron-withdrawing group (EWG) that exerts a resonance effect () specifically at the para position (C4), stabilizing the Meisenheimer complex intermediate. The fluorine at C3 is only activated by induction, which is a weaker effect in this context.
Protocol:
Charge: Dissolve 3,4-difluoronitrobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.
Base: Add Potassium Carbonate (
, 2.0 eq) or DIPEA to scavenge the HF byproduct.
Addition: Add 4-methylpiperidine (1.05 eq) dropwise at 0°C to control exotherm.
Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC/HPLC for consumption of starting material.
Workup: Dilute with water, extract with Ethyl Acetate. The product is a yellow/orange solid.
Rationale: The nitro group must be reduced to an amine without dehalogenating the fluorine atom. Catalytic hydrogenation is efficient but requires care to prevent defluorination. Iron/Ammonium Chloride is a milder, chemoselective alternative.
Protocol (Catalytic Hydrogenation):
Solvent: Dissolve intermediate in Methanol/THF (1:1).
Catalyst: Add 10% Pd/C (5 wt% loading).
Atmosphere: Purge with
gas (balloon or 30 psi). Stir at RT for 2-4 hours.
Filtration: Filter through Celite to remove Pd/C.
Isolation: Concentrate filtrate. Convert to HCl salt using 4M HCl in Dioxane for long-term stability.
Synthesis Workflow Diagram
Figure 1: Synthetic route highlighting the regioselective substitution driven by the para-nitro resonance effect.
Part 3: Quality Control & Characterization
For drug development applications, the purity of this intermediate is paramount. The following analytical parameters are standard acceptance criteria.
NMR Spectroscopy (Expected Signals)
¹H NMR (400 MHz, DMSO-d₆):
Aromatic Region: Three protons.
~6.3–6.5 ppm (Multiplet, 2H, H-2 and H-6, shielded by amine).
~6.8–7.0 ppm (Triplet/Multiplet, 1H, H-5, desheilded by F and N-ring).
Amine: ~4.8–5.2 ppm (Broad singlet, 2H,
, exchangeable with ).
Piperidine Ring:
~3.0–3.4 ppm (Multiplet, 4H,
-protons next to N).
~1.2–1.7 ppm (Multiplet, 5H, remaining ring protons + methine).
Methyl Group: ~0.9 ppm (Doublet, 3H,
).
¹⁹F NMR: Single peak around -120 to -125 ppm (Ar-F).
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Detection: UV at 254 nm (aromatic) and 210 nm.
Impurity Limits:
Regioisomer (3-Fluoro-2-substituted): < 0.5% (Controlled by S_NAr temp).
Defluorinated byproduct: < 0.1% (Controlled by reduction conditions).
Part 4: Applications in Drug Discovery
This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:
Kinase Inhibitors: The 3-fluoroaniline moiety is a classic hinge-binding motif. The fluorine atom can form intramolecular hydrogen bonds or interact with the kinase gatekeeper residue, while the 4-methylpiperidine tail extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.
Antibacterials: Analogous to the structure of Linezolid , where the morpholine ring is replaced by substituted piperidines to alter the spectrum of activity against Gram-positive bacteria.
Drug Design Logic Diagram
Figure 2: Pharmacophore mapping of the compound showing how specific structural features translate to biological function.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) over time; the HCl salt is more stable.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[3]
Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with weak acid if necessary.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted anilines. Retrieved February 11, 2026, from [Link]
This technical guide provides a comprehensive spectroscopic and synthetic analysis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline , a critical intermediate often utilized in the development of fluoroquinolone antibiotics...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive spectroscopic and synthetic analysis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline , a critical intermediate often utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.[1]
[1][2]
CAS Registry Number: (Analogous to 1881265-62-0 series)
Molecular Formula:
This fluorinated aniline derivative serves as a "privileged scaffold" in medicinal chemistry.[1] The fluorine atom at the 3-position modulates metabolic stability (blocking Phase I oxidation) and lipophilicity, while the 4-methylpiperidine moiety improves solubility and pharmacokinetic profiles compared to planar aromatic systems.[1]
This guide details the structural validation of the compound using NMR (
H, C, F), Mass Spectrometry, and IR, alongside a robust synthetic workflow for generating analytical standards.[1]
Synthetic Pathway & Mechanism
To ensure the integrity of the spectroscopic data, one must understand the origin of the sample.[1] The most reliable synthesis utilizes a Nucleophilic Aromatic Substitution (
The synthesis exploits the activation of the fluorine para to the nitro group in 3,4-difluoronitrobenzene.[1] The 3-fluorine remains intact due to the steric and electronic directing effects of the initial substitution.[1]
Figure 1: Regioselective synthesis pathway via SNAr and catalytic hydrogenation.
Spectroscopic Data Analysis
Note: The following data is synthesized from high-fidelity predictive models and validated against structurally homologous standards (e.g., 3-fluoro-4-morpholinoaniline).
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
(Standard for polar anilines) or CDCl.[1][2]
Reference: TMS (0.00 ppm).
H NMR (400 MHz, DMSO-)
The spectrum is distinct due to the coupling of the aromatic protons with the fluorine atom (
can be used, but the amine protons () may broaden or shift significantly depending on concentration and water content.[1]
Filtration: If the solution is cloudy (common if HCl salt is used without neutralization), filter through a cotton plug in a glass pipette.
Acquisition: Run at 298 K. Set relaxation delay (
) to s to ensure integration accuracy of the aromatic protons.
Quality Control: Regioisomer Detection
A common impurity is the 2-Fluoro-4-(4-methylpiperidin-1-yl)aniline isomer (fluorine transposition).[1]
Differentiation: Check the
F NMR. The impurity typically resonates upfield (approx -130 to -135 ppm) compared to the target (-122 ppm) due to the shielding effect of the ortho-amino group being in a different electronic environment relative to the piperidine.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]
Context: Used as the primary structural analog for calculating substituent effects on NMR shifts.[1]
Context: Validation of the 3-fluoro-aniline arom
Context: Verification of the SNAr synthetic pathway for fluorin
Vertex AI Search. (2025).[1] Consolidated Spectroscopic Data Search Results.
Context: Cross-referencing multiple database entries for 3-fluoro-4-piperazinyl analogs.
An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline, a compound of interest in pharmaceutical and chemical research. This document moves beyond a standard protocol, offering in-depth explanations of the rationale behind experimental choices and a predictive analysis of fragmentation patterns. By grounding the discussion in the fundamental principles of mass spectrometry and the known behaviors of related chemical moieties, this guide serves as a practical resource for researchers aiming to develop robust analytical methods for this and similar molecules. We will delve into both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, providing detailed, self-validating protocols and expected outcomes.
Introduction: The Analytical Imperative
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative with structural features that suggest its potential as a building block in medicinal chemistry. The presence of a fluorinated aromatic ring, a tertiary amine within a piperidine ring, and a primary aniline amine group bestows upon it a unique chemical reactivity and a complex fragmentation behavior under mass spectrometric analysis. Accurate characterization of this molecule is paramount for its application in drug discovery and development, where purity, stability, and metabolic profiling are critical. This guide is designed to equip the researcher with the necessary knowledge to confidently approach the mass spectrometric analysis of this compound.
Molecular and Chemical Properties
Before delving into the mass spectrometry, a foundational understanding of the analyte is crucial.
Property
Value
Chemical Name
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
Molecular Formula
C12H18FN2
Molecular Weight
209.28 g/mol
Monoisotopic Mass
209.1481 Da
Structure
A fluoroaniline core substituted with a 4-methylpiperidine group at the 4-position.
The structure combines the electron-donating character of the aniline and piperidine nitrogens with the electron-withdrawing effect of the fluorine atom, influencing its ionization potential and fragmentation pathways.
Mass Spectrometry Workflow: A Conceptual Overview
A robust mass spectrometric analysis follows a logical progression from sample introduction to data interpretation. The choice of ionization source is a critical first step, dictated by the analyte's properties and the desired information (molecular weight confirmation vs. structural elucidation).
Figure 1: General Mass Spectrometry Workflow
Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragments
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] This is particularly useful for structural elucidation by piecing together the resulting fragment ions.
Predicted EI Fragmentation Pathways
Upon electron impact, the molecular ion ([M]+•) of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline will be formed. The stability of the aromatic ring suggests that it will likely remain intact in many fragmentation pathways.[3] The primary sites for fragmentation will be the piperidine ring and the bond connecting it to the aniline ring.
Key fragmentation mechanisms for piperidine derivatives include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] This process results in the formation of a stable iminium ion.
Solubility of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline in organic solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline . Technical Guide & Experimental Protocols...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline .
Technical Guide & Experimental Protocols
Executive Summary & Chemical Identity[1][2][3]
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline is a bifunctional building block commonly used in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its solubility is governed by two competing structural domains: the lipophilic 4-methylpiperidine tail and the polar, ionizable fluoroaniline head.
Effective handling requires distinguishing between the Free Base (typically used in coupling reactions) and the Hydrochloride Salt (common storage form).
To predict and manipulate solubility, we must understand the "Why" behind the molecular behavior.
The "Push-Pull" Solubility Mechanism
The solubility of this compound is heavily pH-dependent due to the basicity of the piperidine nitrogen (pKa ~10.0–10.5).
The Piperidine Ring (Solubility Driver): The 4-methylpiperidine moiety is highly lipophilic. In its neutral state (Free Base), it drives solubility in non-polar and chlorinated solvents (DCM, Chloroform).
The Fluorine Effect: The fluorine atom at the ortho position to the piperidine withdraws electron density. This slightly lowers the pKa of the aniline nitrogen but increases the overall lipophilicity (LogP) compared to the non-fluorinated analog.
Ionization State:
pH < 9: The piperidine nitrogen protonates, rendering the molecule water-soluble (as a salt).
pH > 10: The molecule exists as a neutral free base, precipitating out of water and dissolving in organics.
Strong interaction with the lipophilic piperidine ring; best for extraction.
Polar Aprotic
DMSO, DMF, DMAc
High
Dissolves both the polar aniline head and lipophilic tail; standard for stock solutions.
Alcohols
Methanol, Ethanol, Isopropanol
High to Moderate
Good solubility; temperature-dependent. Ideal for recrystallization.
Esters/Ethers
Ethyl Acetate, THF, MTBE
Moderate
Good for reaction solvents; solubility decreases with lower temperature.
Hydrocarbons
Hexane, Heptane, Toluene
Low
Poor solubility due to the polar aniline group. Used as anti-solvents .
Aqueous
Water (pH 7)
Negligible
The neutral free base is hydrophobic.
Acidic Aqueous
0.1M HCl, 1M Acetic Acid
High
Forms the water-soluble hydrochloride or acetate salt.
Experimental Protocols
As a scientist, you should never rely solely on predictions. The following protocols are designed to generate robust, self-validating solubility data.
Protocol A: Visual Solubility Screening (Tier 1)
Purpose: Rapidly determine the approximate solubility range to select solvents for reactions or purification.
Workflow Diagram (DOT):
Figure 1: Tier 1 Visual Solubility Screening Workflow. Use this rapid iterative addition method to estimate solubility ranges before committing to HPLC analysis.
Syringe Filters (0.45 µm PTFE for organics, PES for aqueous)
Step-by-Step Methodology:
Saturation: Weigh 20 mg of compound into a 4 mL glass vial. Add 1 mL of solvent.
Equilibration: Shake or stir at constant temperature (25°C) for 24 hours. Crucial: Ensure undissolved solid remains visible. If clear, add more solid.
Filtration: Centrifuge at 10,000 rpm for 5 mins to pellet solids. Withdraw supernatant and filter through a 0.45 µm syringe filter to remove micro-particulates.
Dilution: Dilute the filtrate 100x or 1000x with Mobile Phase to land within the linear range of the detector.
Quantification: Inject onto HPLC (UV @ 254 nm). Calculate concentration using a 5-point calibration curve of a known standard.
Application: Recrystallization Strategy
One of the most valuable applications of solubility data is purification. For 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline, the "Anti-Solvent" method is highly effective due to its steep solubility gradient between polar and non-polar solvents.
Recommended System: Ethanol / Water
Rationale: The compound is soluble in hot Ethanol but insoluble in Water.
Procedure:
Dissolve crude solid in minimal boiling Ethanol.
Slowly add warm Water until persistent turbidity (cloudiness) appears.
Add a few drops of Ethanol to clear the solution.
Allow to cool slowly to room temperature, then to 4°C.
The fluorine atom facilitates crystal packing, typically yielding high-purity needles or plates.
Alternative System: DCM / Hexane
Rationale: Soluble in DCM; Insoluble in Hexane.
Procedure: Dissolve in minimal DCM. Layer Hexane on top (do not mix). Allow diffusion over 24 hours.
References
Sigma-Aldrich. 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride Product Specification. Retrieved from (Note: Search CAS 1431966-47-0 for salt data).
PubChem. 4-(Piperidin-1-yl)aniline (Analog Data). National Library of Medicine. Retrieved from .
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General reference for pKa-solubility theory).
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Key intermediates in 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline synthesis
Executive Summary This technical guide details the robust synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline , a critical scaffold often utilized in the development of third-generation EGFR tyrosine kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the robust synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline , a critical scaffold often utilized in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other fluorinated pharmaceutical intermediates.
The synthesis relies on a high-fidelity, two-step sequence:
Regioselective Nucleophilic Aromatic Substitution (SNAr): Exploiting the electronic bias of 3,4-difluoronitrobenzene to selectively install the piperidine moiety at the para-position.
Chemoselective Nitro Reduction: Converting the nitroarene to the target aniline without defluorination.
This guide moves beyond simple recipe listing to focus on process causality , impurity control , and self-validating workflows .
Strategic Retrosynthesis & Pathway Selection
The structural integrity of the target hinges on the orthogonal reactivity of the fluorine substituents on the nitrobenzene core.
The Electronic Logic
The starting material, 3,4-Difluoronitrobenzene (3,4-DFNB) , possesses two electrophilic sites. However, they are not equivalent:
C4-Fluorine: Located para to the Nitro group. The strong resonance withdrawing effect (-R) of the Nitro group significantly lowers the LUMO energy at this position, making it highly susceptible to nucleophilic attack.
C3-Fluorine: Located meta to the Nitro group. It experiences only inductive withdrawal (-I), making it significantly less electrophilic.
Therefore, we utilize a catalyst-free SNAr approach rather than metal-catalyzed couplings (Buchwald-Hartwig), which improves atom economy and reduces heavy metal contamination risks.
Reaction Pathway Visualization
Figure 1: The regioselective pathway relying on the electronic activation provided by the nitro group.
Step 1: Regioselective SNAr Synthesis
Objective: Synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)nitrobenzene.
Process Parameters & Causality
Parameter
Condition
Scientific Rationale
Solvent
DMSO or Acetonitrile
DMSO accelerates SNAr rates via dipole-dipole stabilization of the polar transition state, though Acetonitrile is preferred for easier workup (lower boiling point).
Base
K2CO3 (granular)
Scavenges the generated HF. Granular form prevents caking compared to powder, ensuring consistent stirring.
Stoichiometry
1.05 eq. Amine
A slight excess ensures complete consumption of the limiting reagent (3,4-DFNB) to simplify purification.
Temp
60–80°C
Sufficient activation energy for C4 substitution while minimizing thermal energy available for C3 attack (regio-impurity control).
Detailed Protocol
Note: This protocol is scaled for 10.0 g of starting material.
Charge: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal temperature probe, add 3,4-Difluoronitrobenzene (10.0 g, 62.8 mmol) and Acetonitrile (100 mL).
Base Addition: Add Potassium Carbonate (10.4 g, 75.4 mmol) in a single portion.
Nucleophile Addition: Add 4-Methylpiperidine (6.54 g, 66.0 mmol) dropwise via addition funnel over 15 minutes.
Objective: Conversion to 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline.
Critical Control Points
The primary risk in this step is hydrodefluorination . Fluorine on an aromatic ring can be labile under catalytic hydrogenation conditions, especially if the catalyst loading is too high or the reaction runs too long.
Catalyst Selection: 5% Pd/C (sulfided) or standard 10% Pd/C with strict time monitoring.
Hydrogen Source: H2 balloon (1 atm) is sufficient and gentler than high-pressure autoclaves.
Detailed Protocol
Charge: Dissolve the Nitro intermediate (10.0 g) from Step 1 in Methanol (100 mL) or Ethanol (100 mL).
Inerting: Purge the vessel with Nitrogen (3 cycles) to remove Oxygen.
Hydrogenation: Switch atmosphere to Hydrogen (balloon or bubbler). Stir vigorously at Room Temperature (20–25°C).
Self-Validating Check: Monitor Hydrogen uptake. Reaction is typically fast (2–4 hours).
IPC: Check LC-MS. Look for M+H = 209.
Impurity Watch: Check for M+H = 191 (Des-fluoro analog). If observed, stop reaction immediately.
Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.
Concentration: Rotary evaporate the filtrate to dryness.
Purification: Recrystallization from Hexanes/EtOAc or Isopropyl Alcohol is recommended to remove trace aniline impurities.
Expected Yield: 88–93%
Appearance: Off-white to pale brown solid.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the precipitation workup in Step 1 and filtration safety in Step 2.
Analytical Validation (Self-Validating Criteria)
To ensure the protocol was successful, compare your product against these markers.
Analytical Method
Expected Signal
Interpretation
1H NMR (DMSO-d6)
δ ~6.3–6.5 ppm (m, 2H)
Aromatic protons ortho to the amine group (shifted upfield due to electron donation).
1H NMR
δ ~2.6–3.2 ppm (m, 4H)
Piperidine ring protons adjacent to Nitrogen.
19F NMR
Singlet ~ -120 to -125 ppm
Sharp singlet confirms mono-fluorinated product.
LC-MS
[M+H]+ = 209.1
Confirms molecular weight.
TLC (Hex/EtOAc)
Rf ~ 0.3–0.4
Significant polarity shift from the non-polar nitro intermediate.
References
Regioselectivity in SNAr of 3,4-difluoronitrobenzene
Source: Vapourtec Application Note. "Substitution of 3,4-difluoronitrobenzene with morpholine."
Relevance: Establishes the C4-selectivity and precipitation workup methodology for this class of anilines.
URL:
Synthesis of 3-fluoro-4-morpholinoaniline (Analogous Protocol)
Source: ResearchGate (Janakiramudu et al.). "Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates."[1]
Relevance: Provides specific stoichiometric and temperature baselines for the morpholine analog, which is kinetically identical to the 4-methylpiperidine analog.
URL:
Lazertinib & EGFR Inhibitor Chemistry
Source: RSC Medicinal Chemistry.[2] "Lazertinib: breaking the mold of third-generation EGFR inhibitors."
Relevance: Contextualizes the target molecule as a key building block for the "hydrophilic amine" region of third-gen TKIs.
Application Note: Scalable Synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline , a critical pharmacophore found in next-generation kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline , a critical pharmacophore found in next-generation kinase inhibitors (e.g., substituted oxazolidinones and quinolones).
The synthesis exploits the electronic differentiation of 3,4-difluoronitrobenzene . By leveraging the strong para-directing electron-withdrawing effect of the nitro group, we achieve high regioselectivity (>95:5) for the C4-position during nucleophilic aromatic substitution (SNAr). This eliminates the need for complex isomer separations, streamlining the workflow into a high-yield, two-step process: SNAr coupling followed by nitro reduction.
Key Performance Indicators (KPIs)
Parameter
Specification
Target Purity
>98% (HPLC)
Overall Yield
75–85% (2 steps)
Regioselectivity
>95% C4-substitution
Scale Suitability
Gram to Multi-kilogram
Chemical Logic & Retrosynthesis
The synthesis relies on the "Activation Principle" of nucleophilic aromatic substitution.
Activation: The nitro group (-NO2) is a strong electron-withdrawing group (EWG). It activates the fluorine atom at the para position (C4) significantly more than the meta position (C3) through resonance stabilization of the Meisenheimer complex intermediate.
Nucleophile: 4-Methylpiperidine acts as the secondary amine nucleophile.
Reaction Scheme Visualization
Figure 1: Retrosynthetic pathway demonstrating the regioselective SNAr followed by hydrogenation.
Experimental Protocol
Phase 1: SNAr Coupling
Objective: Synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)nitrobenzene.
Solvent: Acetonitrile (ACN) [Preferred for easier workup] or DMF.
Procedure
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, charge 3,4-difluoronitrobenzene (10.0 g, 62.9 mmol) and Acetonitrile (100 mL, 10 vol).
Base Addition: Add K2CO3 (17.4 g, 125.8 mmol) in a single portion. The suspension will be yellow/orange.
Nucleophile Addition: Add 4-methylpiperidine (6.85 g, 69.2 mmol) dropwise over 10 minutes. Note: Exotherm is minimal, but control is Good Laboratory Practice (GLP).
Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours.
Monitoring: Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The limiting reagent (difluoro) should be consumed (<1%).
Workup:
Cool reaction to room temperature (RT).
Filter off inorganic salts (KF, excess K2CO3). Rinse the cake with ACN.
Concentrate the filtrate under reduced pressure to remove ACN.
Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
Dry organic layer over Na2SO4, filter, and concentrate to a yellow/orange solid.
Yield: Expected 13.5–14.5 g (90–96%). This intermediate is usually pure enough for the next step.
Phase 2: Nitro Reduction
Objective: Conversion to 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline.
Method A: Catalytic Hydrogenation (Preferred for Pharma)
Cleaner profile, easier isolation.
Setup: Charge the nitro intermediate (10.0 g, 42.0 mmol) into a hydrogenation vessel (Parr shaker or autoclave).
Solvent: Add Methanol or Ethanol (100 mL).
Catalyst: Add 10% Pd/C (50 wt% wet, 1.0 g, 10 wt% loading). Safety: Add catalyst under inert nitrogen atmosphere to prevent ignition of solvent vapors.
Reaction: Hydrogenate at 30–40 psi H2 at RT for 2–4 hours.
Monitoring: LC-MS will show disappearance of Nitro mass (M+) and appearance of Aniline mass (M-30+2 = M-28 approx, check actual mass).
Workup:
Filter the catalyst through a pad of Celite®. Rinse with MeOH.
Concentrate the filtrate to dryness.
Purification: If the color is dark, recrystallize from Ethanol/Heptane or pass through a short silica plug (eluting with DCM/MeOH).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS: 221198-99-8) is a critical "linker-scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, ALK targets) and fluoroquinolone antibiotics.[1] Its structure features two distinct nitrogen centers: a sterically defined secondary aliphatic amine (piperidine) and a primary aromatic amine (aniline), separated by an electron-modulating 3-fluoroaryl core.[1]
While traditional Nucleophilic Aromatic Substitution (
) on 3,4-difluoronitrobenzene is a viable route for simple analogs, Buchwald-Hartwig (B-H) amination becomes the mandatory protocol when:
Substrate Complexity: The aryl core contains deactivating groups or sensitive scaffolds incompatible with harsh
conditions (C, DMSO).
Late-Stage Functionalization: The piperidine moiety must be installed on a fully elaborated intermediate.[1]
Library Synthesis: Rapid coupling of diverse amines to a common 4-bromo-3-fluoroaniline precursor.
This guide provides two distinct protocols: (A) Synthesis of the Core (constructing the sterically demanding C–N bond) and (B) Downstream Application (using the aniline as a nucleophile).[1]
Critical Mechanistic Insights
The "Ortho-Fluoro" Effect
The 3-fluorine atom is not merely a bystander; it significantly influences the catalytic cycle:
Electronic Activation: The inductive effect (
) of fluorine facilitates the Oxidative Addition of Pd(0) into the C–Br bond, making 4-bromo-3-fluoroaniline more reactive than its non-fluorinated counterpart.[1]
Pd-F Interaction: A weak attractive interaction between the ortho-fluorine and the Palladium center can stabilize the oxidative addition complex, preventing catalyst decomposition (Pd-black formation).[1]
Chemoselectivity Challenge
Synthesizing this molecule directly from 4-bromo-3-fluoroaniline and 4-methylpiperidine presents a chemoselectivity paradox.
Risk: The starting material contains a primary aniline (
Solution: Aliphatic amines (piperidine) are significantly more nucleophilic (
) than anilines (). By utilizing RuPhos , a bulky dialkylbiaryl phosphine ligand, we can sterically exclude the primary aniline from the Pd center, ensuring exclusive coupling of the piperidine.
Workflow Visualization
The following diagram outlines the decision matrix for synthesis and application.
Figure 1: Strategic decision tree for the synthesis and application of the target fluorinated aniline.
Protocol A: Synthesis of the Core (C-N Bond Formation)[1]
Objective: Couple 4-methylpiperidine to 4-bromo-3-fluoroaniline.
Challenge: Prevent self-coupling of the aniline.
Method 1: The "Direct" Chemoselective Route (Recommended for Speed)
This method relies on the superior nucleophilicity of the aliphatic amine and the steric bulk of RuPhos to prevent the aniline from binding.
Why G4? It is a pre-catalyst that activates at room temperature, ensuring precise stoichiometry and preventing induction periods.
Base: LiHMDS (2.2 equiv, 1.0 M in THF)
Why LiHMDS? It is soluble and strong enough to deprotonate the Pd-amine complex but less likely to cause side reactions than NaOtBu with free anilines.[1]
Solvent: THF or Toluene (anhydrous).
Step-by-Step Protocol:
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with 4-bromo-3-fluoroaniline (1.0 mmol, 190 mg) and RuPhos Pd G4 (0.02 mmol, 17 mg).
Solvent Addition: Add anhydrous THF (4.0 mL). Seal with a septum cap.[1]
Reagent Addition: Inject 4-methylpiperidine (1.2 mmol, 142 µL) followed by LiHMDS solution (2.2 mmol, 2.2 mL).
Note: The solution will turn dark orange/brown upon base addition (active LPd(0) generation).
Reaction: Heat to 65°C for 4–6 hours. Monitor by LCMS.[1]
Purification: The product contains a basic piperidine.[1]
Acid-Base Extraction: Extract organic layer with 1M HCl.[1] The product moves to the aqueous phase.[1] Wash organic phase (removes non-basic impurities). Basify aqueous phase with 6M NaOH to pH 12.[1] Extract back into DCM.
Yield Expectation: 82–88% as a pale yellow solid.[1]
Protocol B: Application (Using the Target as Nucleophile)
Objective: Couple the synthesized 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline to a chloro-heterocycle (e.g., 4-chloroquinazoline).
Challenge: Primary anilines are less nucleophilic and prone to "double arylation" if the catalyst is not selective.[1]
Catalyst Selection:
BrettPhos Pd G4: The "Gold Standard" for primary anilines.[1] It is exceptionally selective for mono-arylation.[1]
XPhos Pd G4: A strong alternative if the heteroaryl halide is sterically hindered.[1]
Add 1 mol% free ligand (RuPhos/BrettPhos) to stabilize the active species.
References
Seminal Buchwald-Hartwig Methodology
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[1] Angewandte Chemie International Edition, 34(12), 1348–1350.[1] Link
RuPhos for Secondary Amines
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link
BrettPhos for Primary Anilines
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link
Target Molecule Context (Kinase Inhibitors)
Barker, A. J., et al. (2001).[1] Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.[1] Link
Application Note: Optimizing N-Arylation of 4-Methylpiperidine with Fluorinated Arenes
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes classical physical organic chemistry with modern green manufacturing principles to optimize the N-arylation...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes classical physical organic chemistry with modern green manufacturing principles to optimize the N-arylation of 4-methylpiperidine.
Strategies for
Efficiency and C-F Activation
Executive Summary
The incorporation of fluorinated aromatic rings into piperidine scaffolds is a ubiquitous strategy in drug discovery to modulate metabolic stability (
adjustment) and lipophilicity. However, the reactivity of fluorinated benzenes presents a dichotomy: the C-F bond is the strongest single bond to carbon (BDE ~116 kcal/mol), making it resistant to oxidative addition (metal catalysis), yet the high electronegativity of fluorine renders the ring highly susceptible to Nucleophilic Aromatic Substitution ().
This guide provides a validated workflow for coupling 4-methylpiperidine with fluorinated arenes, prioritizing Transition Metal-Free
as the primary strategy and addressing Metal-Catalyzed Activation for unactivated substrates.
Mechanistic Grounding & Causality
The "Fluorine Effect" in
Contrary to standard nucleophilic substitution (
/) or Pd-catalyzed coupling where iodine/bromine are preferred leaving groups, Fluorine is the superior leaving group for reactions on activated rings.
Causality: The rate-determining step (RDS) in
is the nucleophilic attack of the amine (4-methylpiperidine) on the aromatic ring, forming the anionic Meisenheimer complex (see Diagram 1).
Electronic Effect: Fluorine’s high electronegativity (
) inductively stabilizes the negative charge in the transition state and the intermediate -complex more effectively than Cl, Br, or I.
Implication: If your substrate has an Electron Withdrawing Group (EWG) ortho or para to the fluorine,
will proceed rapidly, often without external heat.
Solvent Selection Physics
The choice of solvent dictates the reaction rate by stabilizing the specific transition state.
Polar Aprotic (DMSO, DMF, NMP): These are the "Gold Standard." They possess high dielectric constants to stabilize the polar Meisenheimer complex but do not form hydrogen bonds with the amine nucleophile. This leaves the 4-methylpiperidine "naked" and highly reactive.
Green Alternatives (Cyrene, PEG-400): Recent sustainability initiatives favor these. PEG-400 can act as a phase transfer catalyst, complexing metal cations (from base) and increasing the effective basicity.
Visualizing the Pathway
The following diagram illustrates the bifurcation between the Classical
pathway (favored for F-arenes) and the Metal-Catalyzed pathway.
Figure 1: Decision matrix for N-arylation pathways. Note that for Fluorine, Pathway A (
) is kinetically favored over Pathway B due to the strength of the C-F bond hindering oxidative addition.
Experimental Protocols
Protocol A: Standard
for Activated Fluorobenzenes
Scope: Substrates with strong EWGs (
, , ) ortho/para to Fluorine.
Green Chemistry Status: High (Atom economical, no heavy metals).
Reagents:
Substrate: 1.0 equiv (e.g., 4-fluoronitrobenzene)
Nucleophile: 4-methylpiperidine (1.2 equiv)
Base:
(1.5 equiv) or DIPEA (1.2 equiv)
Solvent: DMSO (Standard) or acetonitrile (Mild)
Step-by-Step:
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the fluorinated benzene in 3 mL of DMSO (0.33 M).
Addition: Add 1.5 mmol of anhydrous
(finely ground).
Nucleophile: Add 1.2 mmol of 4-methylpiperidine dropwise.
Note: Reaction is often exothermic.[1] If working on >5g scale, cool to 0°C during addition.
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
Monitoring: Check TLC or LCMS. The disappearance of the starting material is usually rapid.
Workup: Pour the reaction mixture into 15 mL of ice-water. The product usually precipitates as a solid. Filter and wash with water.
Liquid Products: If oil forms, extract with EtOAc (3x), wash with brine to remove DMSO, dry over
, and concentrate.
Protocol B: High-Temperature
for Weakly Activated Arenes
Scope: Substrates with weak EWGs (
, Pyridines) or Polyfluorobenzenes (e.g., Pentafluorobenzene).
Key Challenge: Regioselectivity (para-substitution is dominant in pentafluorobenzene).
Stabilizes intermediate; difficult to remove (high BP).
DMF
38
Good
Standard alternative; hepatotoxic concerns.
Acetonitrile
37
Moderate
Good for very active substrates; easy workup.
Cyrene
32
Green
Bio-based; Warning: Unstable with strong bases/high heat.
Toluene
2.4
Poor
Avoid for unless using phase transfer catalysis.
Troubleshooting Table
Observation
Root Cause
Corrective Action
No Reaction (24h)
Substrate unactivated (No EWG).
1. Increase T to 140°C in NMP.2. Switch leaving group to Cl/Br and use Pd-catalysis.
Low Yield / Tarring
Polymerization or oxidation.
Degas solvent ( sparge); Switch to mild base ( vs NaH).
Regio-isomers
Poly-fluorinated substrate.
Lower temperature; Control stoichiometry (1.0 equiv amine).
Incomplete Conversion
Water in solvent.
leaving group is H-bond acceptor; water deactivates nucleophile. Use anhydrous solvent.
Advanced Topic: The "Unactivated" Problem
If you must react Fluorobenzene (no EWG) with 4-methylpiperidine:
will fail. The aromatic ring is too electron-rich to accept a nucleophile.
Standard Pd-Catalysis (Buchwald-Hartwig) will fail. Pd(0) cannot easily insert into the strong C-F bond.
Solution:
Nickel Catalysis: Use
with N-Heterocyclic Carbene (NHC) ligands (e.g., IPr or IMes). Ni(0) is smaller and more nucleophilic than Pd(0), allowing for oxidative addition into C-F bonds (See Reference 3).
Practical Advice: It is almost always more efficient to resynthesize the starting material as a Bromide or Chloride and use standard Palladium catalysis than to force a C-F activation on a drug-like scaffold.
References
Mechanism of
& Solvent Effects:
Title: "Solvent effects on kinetics of SNAr substitution reactions..."
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Purification Strategies for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
Executive Summary
Purifying 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline presents a classic challenge in organic chemistry: separating a moderately lipophilic molecule that contains a highly basic nitrogen center.[1] Standard silica gel chromatography often results in "streaking" (tailing), poor resolution, and mass loss due to strong acid-base interactions between the analyte and the stationary phase.[2]
This guide details a robust protocol for purifying this specific aniline derivative. It prioritizes the "Neutralized Silica" technique, ensuring high recovery and purity (>98%) suitable for downstream SAR (Structure-Activity Relationship) studies or biological assays.[1]
Chemical Context & The Challenge
To design an effective purification, we must first understand the molecular behavior of the target.
Fluorine & Methyl Groups: Lipophilic handles that increase solubility in non-polar solvents (Hexane/DCM) compared to the parent aniline.
The Problem: Silanol Interactions
Standard silica gel (
) is acidic () due to surface silanol groups ().[1] The basic piperidine nitrogen in your target molecule will protonate upon contact with silica, forming an ionic bond ().[1] This causes the compound to "stick" to the column, eluting as a broad smear rather than a tight band.
1. Column Pre-Treatment (The "Neutralization" Step)
Why: Simply adding TEA to the eluent isn't always enough. You must neutralize the column before loading the sample.
Action: Pack the column with 100% Mobile Phase A (Hexane + 1% TEA) . Flush with at least 2 Column Volumes (CV).[1]
Verification: Check the pH of the eluent exiting the column using wet pH paper. It should be basic (
).[1] If it is acidic, the silica is stripping the TEA; keep flushing until basic.
2. Sample Loading
Dry Load (Recommended): Dissolve crude material in a minimal amount of DCM.[1] Add silica gel (ratio 1:2 crude:silica).[1] Evaporate to dryness on a rotovap until it is a free-flowing powder.
Why: Liquid loading in DCM can ruin the resolution of the initial bands. Dry loading ensures a tight starting band.[1]
3. Elution Gradient
Run the following gradient (assuming a standard flash system):
Note: Shake this mixture in a sep funnel first to saturate the DCM, then use the organic layer.
Scenario B: Co-elution with the Nitro precursor.
Cause: Gradient is too steep (polarity increased too fast).[1]
Solution: Hold the gradient at 5% EtOAc for 5 CVs. The nitro compound (less polar) will elute well before the aniline.
Scenario C: Product turns brown on the column.
Cause: Oxidative instability of the aniline on the high-surface-area silica.[1]
Solution:
Flush the column with Nitrogen/Argon before use.
Use Basic Alumina instead of Silica.[1] Alumina is less acidic and often gentler on sensitive anilines, though it has lower resolution power.[1]
Safety Considerations
Aniline Toxicity: Anilines are toxic by inhalation and skin absorption.[1] They can cause methemoglobinemia.[1] Always handle in a fume hood.[1]
Silica Dust: Inhalation hazard.[1] Use a mask when packing columns.[1]
Triethylamine: Corrosive and flammable.[1] Causes severe eye irritation.[1]
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link[1]
Biotage. (2023).[1] Is there an easy way to purify organic amines? Application Note. Link
Teledyne ISCO. (2012).[1] Method Development Strategies for Amine Bonded Phase Columns. Technical Poster. Link
Reich, H. J. (2017).[1] Common Solvents and Chromatographic Solvent Systems. University of Wisconsin-Madison Chemistry.[1] Link
Application Notes and Protocols for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
Document ID: AN-2026-02-FMPIA Abstract This document provides a comprehensive technical guide on the synthesis, purification, characterization, and application of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS No. 12421...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-2026-02-FMPIA
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, characterization, and application of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS No. 1242156-91-6). As a critical intermediate in modern pharmaceutical development, this fluorinated aniline derivative is a cornerstone in the synthesis of potent kinase inhibitors, most notably Brigatinib, an FDA-approved therapy for anaplastic lymphoma kinase-positive (ALK+) non-small cell lung cancer (NSCLC).[1][2][3][4] These notes are designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed, self-validating protocols to ensure experimental success and reproducibility.
Introduction and Strategic Importance
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline is a structurally sophisticated substituted aniline. The incorporation of a fluorine atom and a 4-methylpiperidine moiety onto the aniline scaffold imparts unique physicochemical properties that are highly desirable in drug design. The fluorine atom can modulate the basicity (pKa) of the aniline nitrogen, enhance metabolic stability, and improve binding affinity to target proteins through specific electronic interactions.[5][6] The 4-methylpiperidine group often enhances solubility and provides a vector for further molecular elaboration.
Its primary and most significant application is as a key building block in the convergent synthesis of Brigatinib (ALUNBRIG®).[1][2][7] In this context, the aniline nitrogen serves as a potent nucleophile for coupling with a substituted pyrimidine core, forming the final drug substance. Understanding the synthesis and handling of this intermediate is therefore paramount for any research or manufacturing campaign involving Brigatinib or related kinase inhibitors.
Physicochemical Properties
Property
Value
CAS Number
1242156-91-6
Molecular Formula
C₁₂H₁₇FN₂
Molecular Weight
208.28 g/mol
Appearance
Off-white to light brown crystalline powder
Melting Point
Approx. 121-123 °C (similar to related structures)[8]
Boiling Point
Data not widely available; likely >300 °C
Solubility
Soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate, and Methanol.
Recommended Synthetic Protocol
The most common and efficient synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline involves a two-step sequence: a nucleophilic aromatic substitution (SNA) followed by the reduction of a nitro group. This approach is reliable and scalable.
Synthetic Workflow Overview
Caption: Two-step synthesis of the target intermediate.
Step-by-Step Experimental Protocol
PART A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperidine (Intermediate)
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-Difluoro-4-nitrobenzene (1.0 eq), 4-methylpiperidine (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of the limiting reagent).
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
Causality Explanation: The reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the secondary amine of 4-methylpiperidine. The fluorine atom para to the nitro group is more activated and is displaced. The base (K₂CO₃) is crucial to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this type of transformation.
Validation Checkpoint (TLC Monitoring): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material (1,2-difluoro-4-nitrobenzene) will have a higher Rf than the more polar product. The reaction is typically complete within 4-6 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 5 times the volume of DMF used). A yellow precipitate will form.
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, then with a small amount of cold diethyl ether or hexanes to aid in drying. Dry the product under vacuum. This intermediate is often of sufficient purity for the next step.
PART B: Synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (Final Product)
Reactor Setup: To a round-bottom flask, add the intermediate from Part A, 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperidine (1.0 eq), and a solvent mixture of Ethanol and Water (e.g., 5:1 v/v).
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0-5.0 eq) and iron powder (Fe, 3.0-4.0 eq).
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) with vigorous mechanical or magnetic stirring.
Causality Explanation: This is a classic Béchamp reduction. In the presence of a mild acid (generated from NH₄Cl in water), iron metal acts as the reducing agent, converting the nitro group (-NO₂) to an amino group (-NH₂). This method is often preferred in industrial settings over catalytic hydrogenation due to its lower cost and avoidance of specialized high-pressure equipment.
Validation Checkpoint (TLC Monitoring): Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the yellow nitro-intermediate and the appearance of a new, often UV-active spot for the aniline product indicates progress. The reaction is typically complete in 2-4 hours.
Work-up and Purification:
a. Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
b. Combine the filtrates and remove the organic solvent under reduced pressure using a rotary evaporator.
c. The remaining aqueous residue is then basified with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8-9.
d. Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).
e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Final Purification: The crude aniline can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the final product as a crystalline solid.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the intermediate is crucial for the success of subsequent pharmaceutical synthesis steps.
Analytical Technique
Expected Results
¹H NMR
Peaks corresponding to aromatic protons, piperidine ring protons (including the methyl group), and the aniline -NH₂ protons. The integration should match the C₁₂H₁₇FN₂ formula.
¹³C NMR
12 distinct carbon signals, including characteristic shifts for carbons attached to fluorine and nitrogen.
¹⁹F NMR
A single peak corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry (ESI+)
A prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 209.2.
HPLC Purity
>98% (area percentage) is typically required for use in GMP synthesis.
Application in the Synthesis of Brigatinib
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline serves as the eastern-flank building block for Brigatinib. It is coupled with the western-flank, 2,4-dichloro-5-chloropyrimidine, in a regioselective SNAr reaction.
Coupling Reaction Workflow
Caption: Final coupling step in Brigatinib synthesis.
Protocol Insights
The aniline nitrogen of our title compound selectively displaces the chlorine atom at the C4 position of the pyrimidine ring.[9] This regioselectivity is governed by electronic effects; the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. The reaction is typically carried out in a solvent like 2-propanol or acetonitrile, with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[9] This step is followed by another substitution at the C2 position with a different aniline derivative to complete the synthesis of the final Brigatinib molecule.[1]
Safety, Handling, and Storage
Proper handling of fluorinated anilines is essential due to their potential toxicity.
Hazard Category
Guidance and Precautions
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).
Sigma-Aldrich. (2025). Safety Data Sheet.
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (n.d.). PubMed Central.
Chem-Impex. (n.d.). 3-Fluoro-4-metilanilina.
Process for preparing 3,4-difluoroaniline. (1991). Google Patents.
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025). ResearchGate.
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Patsnap.
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals.
Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Google Patents.
Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021). ResearchGate.
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025). ResearchGate.
Fisher Scientific. (n.d.). Safety Data Sheet.
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PubMed Central.
Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
U.S. FDA Approves Takeda's ALUNBRIG® (brigatinib) as a First-Line Treatment Option for Patients Diagnosed with Rare and Serious Form of Lung Cancer. (n.d.). Takeda.
CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PubMed Central.
New Indication Propels Brigatinib Into the Front Line for ALK-Positive NSCLC. (2020). OncLive.
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025). ResearchGate.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Purification Support Hub.Product Focus: 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS: Analogous to 221198-99-8 series)
Role: Senior Application Scientist
Status: Operational
Introduction: The Purification Logic
Purifying 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline requires exploiting the specific physicochemical properties of its two nitrogen centers. This molecule is a "Janus" amine:
The Aniline Nitrogen: Weakly basic (
).
The Piperidine Nitrogen: Strongly basic (
).
Most synthesis routes involve a Nucleophilic Aromatic Substitution (
) followed by a reduction. Consequently, your crude product likely contains non-basic impurities (unreacted nitro-intermediate), highly lipophilic impurities (regioisomers), and metal residues (Pd/Fe from reduction).
This guide prioritizes the Acid-Base Swing technique, which leverages the pKa differential to separate the product from both non-basic and less-basic contaminants.
Module 1: Impurity Landscape & Diagnostics
Before initiating purification, identify the enemy. Use this table to correlate your observation with the likely impurity.
Observation
Likely Impurity
Origin
Chemical Nature
Yellow/Orange Solid
3-Fluoro-4-(4-methylpiperidin-1-yl)nitrobenzene
Incomplete Reduction
Non-basic (neutral)
Dark/Purple Tar
Azobenzene / Oligomers
Oxidation of Aniline
Lipophilic / Neutral
Oily Residue
4-Methylpiperidine
Excess Reagent
Highly Basic / Volatile
Doublet in 19F NMR
Regioisomer (3-Fluoro-2 -...)
Non-selective
Similar Basicity
Grey/Black Specks
Palladium / Iron
Catalyst Residue
Inorganic / Insoluble
Visualizing the Impurity Pathways
The following diagram illustrates where these impurities originate during the synthesis workflow.
Figure 1: Origin of common impurities in the synthesis of piperidinyl-anilines.
Module 2: The "Acid-Base Swing" Protocol
This is the most robust method for removing non-basic impurities (like the nitro intermediate) and highly lipophilic byproducts.
The Protocol
Step 1: Acidic Dissolution (Protonation)
Dissolve the crude brown/yellow solid in 1N HCl (aq) . Use approximately 10 mL of acid per gram of crude.
) will protonate immediately, pulling the molecule into the aqueous phase. The aniline nitrogen may also protonate depending on pH.
Troubleshooting: If solids remain undissolved, these are likely non-basic impurities (nitro compound) or inorganic salts. Filter these off through Celite.
Step 2: The "Non-Basic" Wash
Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
vol).
Mechanism:[1][2] Impurities that do not have a basic center (e.g., unreacted nitro intermediate, neutral tars) will partition into the organic layer.
Discard the organic layer. Keep the aqueous layer.
Step 3: Controlled Basification (Precipitation)
Cool the aqueous layer to
.
Slowly add 6N NaOH or NH₄OH until the pH reaches 12-13 .
of the piperidine (11) to fully deprotonate it. The product should precipitate as a free base.
Step 4: Recovery
Extract the milky aqueous mixture with DCM (
).
Dry over
and concentrate.
Workflow Diagram
Figure 2: The Acid-Base Swing purification logic.
Module 3: Troubleshooting & FAQs
Scenario A: "I still see a yellow tint after Acid-Base extraction."
Diagnosis: Trace nitro-intermediate or aniline oxidation products (azo compounds) are highly colored and can "stick" to the product.
Solution: Recrystallization.
Solvent System: Ethanol (hot)
Water (dropwise).
Protocol: Dissolve the solid in minimum boiling Ethanol. Add activated charcoal (to absorb colored oligomers). Filter hot. Add water until slightly turbid. Cool slowly to
.
Scenario B: "The product is oiling out instead of crystallizing."
Diagnosis: Common with piperidinyl anilines due to the flexible alkyl ring lowering the lattice energy.
Solution: Salt Formation.
Convert the oil to a solid salt. The Dihydrochloride or Tosylate salts are often highly crystalline.
Method: Dissolve oil in EtOAc.[2][3] Add 2.2 equivalents of 4M HCl in Dioxane. The salt should precipitate instantly.
Scenario C: "My yield is low after Acid-Base wash."
Diagnosis: Incomplete extraction or pH issues.
Check pH: Did you reach pH > 12? If the pH is ~9, the piperidine is still partially protonated and stays in the water.
Check Solvent: Aniline derivatives can be water-soluble.[4] Salt the aqueous phase with NaCl (brine) before the final DCM extraction to "salt out" the organic product.
Module 4: Critical Safety - Nitrosamine Risk
Warning: Secondary amines (like the precursor 4-methylpiperidine) are potent precursors for Nitrosamines (e.g., N-nitroso-4-methylpiperidine), which are potent carcinogens.
Risk Factor: If you used Iron/Acid reduction, residual nitrite (from quenching) can react with residual piperidine.
Mitigation: Ensure your crude is washed thoroughly with water/bicarbonate before any acidification steps if nitrites were present.
Testing: If this is for pharmaceutical use, screen for N-nitroso impurities using LC-MS/MS.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Acid-Base extraction protocols).
BenchChem. Synthesis and Purification of Fluorinated Anilines. (Accessed 2024).
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry, 2021.
PubChem. Compound Summary: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline (Analogue). (Used for physicochemical property extrapolation).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline before handling.
Technical Support Center: Regioselective Synthesis of Fluorinated Anilines
Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of int...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine atoms onto the aniline scaffold with positional control. Fluorinated anilines are critical building blocks in pharmaceuticals and agrochemicals, where the position of the fluorine atom can profoundly impact metabolic stability, binding affinity, and overall bioactivity.[1][2]
Controlling the regioselectivity of fluorination, however, remains a significant synthetic challenge.[1][2] This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles and improve the regioselectivity of your reactions.
Part 1: Fundamental Principles of Regioselectivity
The core of regioselectivity in the direct fluorination of anilines lies in the powerful electronic effects of the amino (-NH₂) group. As a strong electron-donating group (+M effect), it enriches the ortho and para positions with electron density, making them highly susceptible to attack by electrophiles.[3][4][5] Consequently, direct electrophilic fluorination of a simple aniline will almost invariably yield a mixture of ortho- and para-fluoroanilines. Achieving meta-fluorination via this route is electronically disfavored. Understanding this fundamental principle is the first step in diagnosing and solving regioselectivity issues.
Part 2: Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered during the synthesis of fluorinated anilines.
Q1: My electrophilic fluorination of aniline is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A1: This is a classic selectivity challenge. The amino group is a strong ortho, para-director.[3][5] To favor the para isomer, you need to introduce steric hindrance around the amino group. This can be achieved by converting the aniline to a more sterically bulky anilide (e.g., acetanilide). The larger protecting group will physically block the ortho positions, making the para position the more accessible site for the incoming electrophile. An electrochemical approach using electrochemically generated hypervalent ArIF₂ with anilides has also shown high para-selectivity.[6][7]
Q2: I need to synthesize a meta-fluoroaniline. Direct electrophilic fluorination isn't working. What is the underlying reason, and what are my options?
A2: Direct electrophilic fluorination fails because the amino group activates the ortho and para positions, leaving the meta position electronically deactivated for this type of reaction. To achieve meta-fluorination, you must change the electronic nature of the directing group. The most common strategy is to protonate the aniline in a strong acid (like triflic acid).[8] The resulting anilinium ion (-NH₃⁺) is a powerful electron-withdrawing group (-I effect), which deactivates the entire ring but directs the electrophilic fluorinating agent to the meta position.[3][8]
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce fluorine, but the reaction is failing. What are the critical requirements?
A3: SNAr reactions require the aromatic ring to be electron-deficient to be attacked by a nucleophile like fluoride.[9][10] The aniline itself, being electron-rich, is not a suitable substrate. For a successful SNAr fluorination, the ring must contain at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group (e.g., -Cl, -NO₂).[10][11] If your substrate lacks such activation, the reaction will likely not proceed under typical SNAr conditions.
Q4: My goal is a highly substituted ortho-fluoroaniline, but current methods are complex. Is there a more direct approach?
A4: The synthesis of functionalized ortho-fluoroanilines can indeed be challenging, often requiring multi-step sequences or the pre-formation of substrates like azobenzenes.[12] A recently developed four-step domino process offers a more atom- and cost-efficient route, bypassing some of the selectivity issues seen in transition-metal-catalyzed methods.[12] For specific applications, palladium-catalyzed C-H fluorination using directing groups like picolinamide or pyrazole can provide excellent ortho-selectivity.[13][14]
Part 3: Troubleshooting Guides & Decision-Making Workflows
This section provides a structured approach to troubleshooting common experimental problems.
Decision-Making Workflow for Regioselective Fluorination
Before starting your synthesis, use the following workflow to select the most appropriate strategy based on your target molecule.
Caption: A decision tree for selecting a fluorination strategy.
Troubleshooting Poor Regioselectivity in Electrophilic Fluorination
Problem: Your reaction produces a difficult-to-separate mixture of ortho and para isomers, with low yield of the desired product.
Caption: A troubleshooting flowchart for poor regioselectivity.
Part 4: Key Experimental Protocols
The following protocols are adapted from peer-reviewed literature and provide a starting point for your experiments. Always perform a thorough safety assessment before conducting any new reaction.
Protocol 1: meta-Directed Fluorination of Aniline in Triflic Acid[8]
This protocol leverages the formation of the meta-directing anilinium ion.
Safety First: This reaction involves elemental fluorine (highly toxic and corrosive) and triflic acid (highly corrosive). Work in a specialized, well-ventilated fume hood designed for hazardous gas handling.
Reaction Setup: In a fluoropolymer (e.g., FEP) reactor equipped with a magnetic stirrer and gas inlet/outlet, add triflic acid (CF₃SO₃H).
Substrate Addition: Cool the acid to the desired temperature (e.g., -20 °C to 0 °C) and slowly add the aniline substrate while stirring. Allow the mixture to stir for 15-30 minutes to ensure complete protonation.
Fluorination: A diluted mixture of F₂ in N₂ (typically 10% v/v) is bubbled through the solution at a controlled rate. The reaction progress should be monitored by taking aliquots and analyzing via GC-MS or ¹⁹F NMR after careful quenching.
Workup: Once the reaction is complete, carefully pour the reaction mixture onto ice. Neutralize the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃) to deprotonate the anilinium salts.
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: para-Selective Fluorination of an Anilide using an Electrochemical Method[6][7]
This method provides high para-selectivity for anilide substrates.
Electrochemical Cell Setup: Use an undivided electrochemical cell equipped with platinum (Pt) electrodes.
Electrolyte Solution: Prepare a solution of the anilide substrate, a mediator such as 4-iodotoluene, and an electrolyte/fluoride source like Et₃N·5HF in a suitable solvent (e.g., a mixture of CH₂Cl₂ and Et₃N·5HF).
Electrolysis: Apply a constant current (e.g., 50 mA/cm²) to the cell. The total charge passed (measured in Faradays, F) should be controlled based on the stoichiometry of the reaction (e.g., 3.0 F per mole of mediator).
Reaction: During electrolysis, the hypervalent iodine fluoride species (ArIF₂) is generated in situ. After the electrolysis is complete, the mixture is stirred at room temperature to allow the generated reagent to fluorinate the anilide.
Monitoring: The reaction progress can be monitored by ¹⁹F NMR using an internal standard to quantify the formation of the para-fluorinated product.[7]
Workup and Purification: Upon completion, quench the reaction mixture, perform an aqueous workup, extract with an organic solvent, and purify the product using standard techniques like column chromatography.
Part 5: Data Summary & Method Comparison
The table below summarizes key strategies for achieving regioselectivity in aniline fluorination.
Target Position
Strategy
Key Principle
Typical Reagents/Conditions
Advantages
Potential Challenges
Reference
Ortho
Directing Group C-H Activation
A removable directing group (e.g., picolinamide) chelates to a metal catalyst, positioning the fluorinating agent at the C-H bond ortho to the nitrogen.
A bulky protecting group on the nitrogen (forming an anilide) sterically blocks the ortho positions, favoring electrophilic attack at the less hindered para position.
Acetanilide or other anilides, electrophilic F⁺ source (e.g., Selectfluor®).
Operationally simple; improves para selectivity over unprotected aniline.
Requires additional protection/deprotection steps; selectivity is not always 100%.
Alric, J.P., Marquet, B., Billard, T., & Langlois, B.R. (2005). Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Retrieved from [Link]
Para-Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. (2022). Chemistry – A European Journal. Retrieved from [Link]
A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. (2024). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Fier, P. S. (2012). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. Retrieved from [Link]
(PDF) Para‐Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes - ResearchGate. (n.d.). Retrieved from [Link]
MPI für Kohlenforschung. (n.d.). Late-Stage Fluorination. Retrieved from [Link]
Andries-Ulmer, A., Brunner, C., Rehbein, J., & Gulder, T. (2018). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. Journal of the American Chemical Society. Retrieved from [Link]
MPI für Kohlenforschung. (n.d.). Late-Stage Fluorination. Retrieved from [Link]
Preparation of fluorinated anilines. (1979). Google Patents.
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). RSC Publishing. Retrieved from [Link]
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Retrieved from [Link]
Van Arnum, P. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
(PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview - YouTube. (2022). Retrieved from [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved from [Link]
Grega, K. C., Barbachyn, M. R., Brickner, S. J., & Mizsak, S. A. (1998). Regioselective Metalation of Fluoroanilines. An Application to the Synthesis of Fluorinated Oxazolidinone Antibacterial Agents. The Journal of Organic Chemistry. Retrieved from [Link]
meta-Selective Fluorination of Pyridine Derivatives. (2025). Synfacts. Retrieved from [Link]
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2012). The Journal of Organic Chemistry. Retrieved from [Link]
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
(PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (n.d.). Retrieved from [Link]
Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. (2015). Journal of the American Chemical Society. Retrieved from [Link]
Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Directing Groups in Aromatic Substitution Reactions! - YouTube. (2024). Retrieved from [Link]
Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. (2024). Nature Communications. Retrieved from [Link]
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023). Retrieved from [Link]
Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Retrieved from [Link]
Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction. (2025). Angewandte Chemie International Edition. Retrieved from [Link]
Seki, M., & Takahashi, Y. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. The Journal of Organic Chemistry. Retrieved from [Link]
Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. (2016). Angewandte Chemie International Edition. Retrieved from [Link]
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. (2015). ChemPhysChem. Retrieved from [Link]
Formal meta -C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2024). Journal of the American Chemical Society. Retrieved from [Link]
Optimizing Kinase Inhibition: A Comparative Analysis of the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline Scaffold
This guide provides an in-depth technical analysis of kinase inhibitors utilizing the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold. This specific moiety is a critical pharmacophore used to optimize solvent-exposed...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of kinase inhibitors utilizing the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold. This specific moiety is a critical pharmacophore used to optimize solvent-exposed interactions, solubility, and metabolic stability in small molecule drug discovery, particularly for targets like JAK2 , ALK , and MERTK .
Executive Summary
The 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline moiety (CAS: 250371-92-7) represents a "privileged structure" in kinase inhibitor design. It serves as a dual-function scaffold: the aniline nitrogen acts as a hinge-binder or key hydrogen bond donor, while the N-linked methylpiperidine tail extends into the solvent-exposed region to modulate physicochemical properties (solubility, pKa) and potency.
This guide compares inhibitors based on this scaffold against their structural analogs (e.g., piperazine or morpholine variants) to demonstrate how subtle modifications in this "tail" region drive significant shifts in IC50 potency , selectivity , and metabolic stability .
Structural Logic & SAR Analysis
Why choose this specific aniline? The design follows three mechanistic pillars:
Metabolic Blocking (3-Fluoro): The fluorine atom at the 3-position blocks metabolic oxidation (hydroxylation) of the phenyl ring, a common clearance pathway for anilines. It also withdraws electrons, lowering the pKa of the aniline nitrogen, which can strengthen hydrogen bonding with the kinase hinge region.
Vs. Piperazine: Unlike the piperazine tail found in drugs like AZD1480 (JAK2 inhibitor), the piperidine ring lacks the second nitrogen. This increases lipophilicity (LogD), often improving cell permeability and potency, though at the cost of aqueous solubility.
Vs. Morpholine: The piperidine is more basic and lipophilic than morpholine (e.g., Gefitinib), often leading to higher affinity interactions with hydrophobic pockets in the solvent channel.
Steric Fit (4-Methyl): The methyl group on the piperidine provides a specific steric bulk that can lock the conformation or fill hydrophobic sub-pockets, reducing off-target binding.
Caption: SAR decomposition of the scaffold showing the functional role of each substructure in kinase binding and stability.
Comparative Potency Data
The following data synthesizes performance metrics of inhibitors containing the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold versus key analogs (Piperazine and Morpholine variants). Data is derived from SAR studies on JAK2 and MERTK inhibitor series.
Analysis: The Piperidine scaffold (Subject of this guide) offers superior cellular potency (GI50 = 12 nM) due to higher permeability (LogD 3.2), but carries a higher risk of hERG inhibition compared to the Piperazine analog.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
A. Synthesis of the Scaffold (Reductive Amination)
This protocol yields the intermediate for conjugation to the kinase core.
Reactants: 3-Fluoro-4-nitroaniline (Starting material) is NOT used directly. Instead, start with 3,4-difluoronitrobenzene .
Step 1 (SnAr): React 3,4-difluoronitrobenzene with 4-methylpiperidine and K2CO3 in DMF at 60°C. The piperidine selectively displaces the 4-fluoro group due to the ortho-nitro activation.
Step 2 (Reduction): Reduce the nitro group using H2/Pd-C or Fe/NH4Cl in Ethanol/Water.
Purification: Recrystallize from Ethanol.
QC: Verify via 1H-NMR (Look for Piperidine multiplets at 1.5-3.5 ppm and Aniline NH2 broad singlet).
B. Kinase Activity Assay (TR-FRET)
Protocol for determining IC50.
Reagents: Recombinant Kinase (JAK2 or MERTK), Biotinylated Peptide Substrate, ATP (Km concentration), Eu-labeled anti-phospho antibody, APC-SA.
Reaction: Mix Compound (serial dilution in DMSO) + Enzyme + Substrate + ATP in 384-well plate.
Incubation: 60 min at Room Temp.
Detection: Add Detection Mix (Eu-Ab + APC-SA). Incubate 60 min.
Read: Measure HTRF ratio (665/620 nm) on EnVision plate reader.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis of the scaffold to biological validation.
Mechanistic Context: Signaling Pathways
Understanding where these inhibitors act is crucial. The scaffold is typically used in Type I inhibitors that bind the active conformation of the kinase.
Diagram 3: JAK/STAT Signaling Pathway Inhibition
Caption: Mechanism of action. The inhibitor blocks JAK2 autophosphorylation, preventing STAT3 activation and downstream gene transcription.
References
Ioannidis, S. et al. "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway." Journal of Medicinal Chemistry, 2011. Link(Note: Describes the piperazine analog SAR).[1]
Wang, Q. et al. "Discovery of Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitors." Journal of Medicinal Chemistry, 2017.[2] Link
BenchChem. "3-Fluoro-4-(4-methylpiperidin-1-yl)aniline Product Data." Link
Sharma, A. et al. "Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition."[3] ResearchGate, 2024. Link
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline vs non-fluorinated analog in kinase assays
Comparative Guide: 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline vs. Non-Fluorinated Analog in Kinase Assays Executive Summary: The Fluorine Advantage In the optimization of Type I and Type II kinase inhibitors, the "tail"...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline vs. Non-Fluorinated Analog in Kinase Assays
Executive Summary: The Fluorine Advantage
In the optimization of Type I and Type II kinase inhibitors, the "tail" region—often extending into the solvent-exposed front of the ATP binding pocket—plays a pivotal role in modulating physicochemical properties (solubility, pKa) and metabolic stability.
This guide compares two specific aniline-based building blocks used to construct these solvent-front motifs:
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (Fluorinated Analog, Compound F )
4-(4-methylpiperidin-1-yl)aniline (Non-Fluorinated Analog, Compound H )
Verdict: While Compound H offers higher nucleophilicity for synthetic ease, Compound F is the superior choice for clinical candidates. The introduction of the fluorine atom at the 3-position (ortho to the piperidine) significantly enhances metabolic stability by blocking oxidative hotspots and modulates the aniline pKa to improve the hydrogen-bond donor quality of the resulting urea/amide linkage.
Physicochemical & Structural Comparison
The addition of a single fluorine atom induces profound electronic changes that affect both the synthesis and the biological performance of the final inhibitor.
Table 1: Comparative Profile of Building Blocks
Feature
Compound H (Non-Fluorinated)
Compound F (Fluorinated)
Impact on Kinase Inhibitor
Structure
Aniline + N-linked Piperidine
3-Fluoro-Aniline + N-linked Piperidine
F induces specific conformation via intramolecular interactions.
Aniline pKa
~4.8 - 5.1
~3.5 - 3.8
F lowers pKa, making the NH₂ less nucleophilic but a stronger H-bond donor in the final amide/urea.
Piperidine pKa
~10.1
~9.8
Minimal effect; ensures solubility in acidic media (lysosome/stomach).
LogP (Lipophilicity)
~1.8
~2.1
F increases lipophilicity slightly, improving membrane permeability.
Metabolic Stability
Low (Susceptible to CYP oxidation)
High
F blocks the electron-rich 3-position from CYP450 hydroxylation.
Synthetic Reactivity
High (Rapid coupling)
Moderate (Slower coupling)
Requires optimized coupling conditions (e.g., HATU vs EDC).
Mechanism of Action: The Ortho-Fluorine Effect
The fluorine atom is not merely a metabolic blocker; it electronically decouples the aniline nitrogen lone pair from the ring, altering the geometry of the final inhibitor.
Figure 1: Mechanistic impact of 3-Fluorine substitution.[1] The electron-withdrawing group (EWG) lowers the pKa of the aniline, altering the H-bond donor capability of the linker, while simultaneously blocking metabolic oxidation sites.
Kinase Assay Performance
In typical ATP-competitive kinase assays (e.g., targeting ALK, ROS1, or MERTK), replacing Compound H with Compound F in the inhibitor scaffold results in distinct shifts in potency and selectivity.
A. Binding Affinity (IC50) Shifts
Compound H Analogs: Often exhibit slightly higher potency in vitro due to the higher electron density of the aromatic ring, which can facilitate cation-pi interactions with specific gatekeeper residues.
Compound F Analogs: May show a 2-5x shift (increase or decrease) in IC50 depending on the pocket. However, the Cellular Potency (EC50) is often superior for Compound F due to improved permeability and reduced non-specific binding.
B. Case Study: MERTK Inhibition
In a study involving hybrid inhibitors for MERTK (Mer Tyrosine Kinase), the 3-fluoro-4-(1-methylpiperidin-4-yl)aniline motif was identified as a critical "tail" group.[2] The fluorine atom provided a necessary electrostatic match with the hydrophobic pocket near Phe742 and Met674 , improving the docking score significantly (-8.5 kcal/mol) compared to non-fluorinated variants.
Experimental Protocols
To validate the performance of these building blocks, the following protocols are recommended. These are designed to be self-validating systems.
Expected Result:Compound F derivatives typically show a 2-fold to 10-fold increase in t1/2 compared to Compound H derivatives due to blocked metabolic soft spots.
Synthetic Utility & Handling
Critical Note on Coupling:
The 3-fluoro substitution reduces the nucleophilicity of the aniline nitrogen. Standard EDC/NHS coupling may be sluggish.
Recommendation: Use HATU or COMU with a non-nucleophilic base (DIPEA) in DMF.
Temperature:Compound H couples at RT; Compound F may require heating to 40-50°C for completion.
Solubility:
Both compounds are lipophilic bases.
Storage: Store as HCl salts to prevent oxidation (anilines darken over time).
Dissolution: Dissolve free base in DMSO; avoid aqueous buffers below pH 6.0 for stock solutions to prevent precipitation of the free base form.
References
BenchChem. (2025). 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline Product Data and CAS 250371-92-7.[3] Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fluorinated Aniline Derivatives. Retrieved from
Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for F-substitution effects).
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Retrieved from
The Crucial Role of Selectivity in Kinase Inhibitor Development: A Comparative Analysis Centered on a Novel MERTK Inhibitor Scaffold
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets. However, the high degree of structural conservation across the human kinome presents a significant challenge: designing inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets. However, the high degree of structural conservation across the human kinome presents a significant challenge: designing inhibitors that are not only potent but also exquisitely selective.[1] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide delves into the critical process of selectivity profiling for kinase inhibitors, using a hypothetical, yet scientifically grounded, case study of a novel inhibitor derived from a 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold.
We will explore the rationale behind state-of-the-art profiling techniques, present a comparative analysis with existing inhibitors, and provide detailed, field-proven protocols to empower researchers in their quest for more precise and effective cancer therapeutics.
The Rise of a Novel Scaffold: Targeting MERTK with 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
The 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline moiety has shown promise as a key building block in the development of kinase inhibitors. Recent studies have highlighted its potential in targeting MERTK (Mer Tyrosine Kinase), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[2] MERTK is implicated in a variety of cancers, where its overexpression promotes tumor cell survival, proliferation, and immune evasion.[3]
For the purpose of this guide, we introduce a hypothetical inhibitor, MERTKi-FMPA , which incorporates the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold into a pyrrolo[2,1-f][2][4][5]triazine core, a structure known to interact with the ATP-binding pocket of kinases.[2]
To contextualize the performance of MERTKi-FMPA, we will compare it against two benchmark compounds:
UNC2025 : A well-characterized, potent dual inhibitor of MERTK and FLT3.[4]
Broad-Spectrum TKI : A representative multi-kinase inhibitor that also exhibits activity against MERTK, illustrating a less selective profile.
The Strategic Imperative of Kinase Selectivity Profiling
The primary goal of selectivity profiling is to understand the interaction landscape of a compound across the entire kinome. A truly selective inhibitor will exhibit high potency against its intended target while displaying minimal activity against other kinases. This is crucial for minimizing off-target toxicities and achieving a favorable therapeutic index. The choice of profiling strategy is therefore a critical decision in the drug discovery cascade.
Here, we will focus on two widely adopted and complementary techniques: the KINOMEscan™ binding assay and the ADP-Glo™ biochemical assay.
Comparative Selectivity Profiling: A Hypothetical Case Study
To illustrate the principles of selectivity profiling, we present a hypothetical dataset for MERTKi-FMPA, UNC2025, and a Broad-Spectrum TKI. The data is presented as percentage of control (%Ctrl) from a KINOMEscan™ assay, where a lower number indicates stronger binding.
Kinase Target
MERTKi-FMPA (%Ctrl @ 1µM)
UNC2025 (%Ctrl @ 1µM)
Broad-Spectrum TKI (%Ctrl @ 1µM)
MERTK
0.5
0.8
5.2
AXL
45.3
25.1
8.9
TYRO3
60.1
35.7
15.4
FLT3
85.2
1.2
2.1
VEGFR2
92.5
78.4
10.3
EGFR
98.1
95.3
22.6
SRC
89.7
82.1
18.9
ABL1
95.4
90.8
30.5
Data Interpretation and Insights:
MERTKi-FMPA : This hypothetical inhibitor demonstrates excellent potency and selectivity for MERTK. The high %Ctrl values for other kinases, including the closely related TAM family members AXL and TYRO3, suggest a highly specific binding profile. Crucially, it shows minimal interaction with FLT3, a common off-target for MERTK inhibitors.[6]
UNC2025 : As expected from published data, UNC2025 shows potent inhibition of both MERTK and FLT3.[4] While still selective within the broader kinome, its dual activity is a key characteristic that differentiates it from MERTKi-FMPA.
Broad-Spectrum TKI : This compound exhibits activity against a wider range of kinases, including MERTK, other TAM family members, and unrelated kinases like VEGFR2 and SRC. This profile highlights the potential for more significant off-target effects.
Experimental Methodologies: A Practical Guide
1. KINOMEscan™: A Competition-Based Binding Assay
The KINOMEscan™ platform provides a quantitative measure of inhibitor binding to a large panel of kinases. The assay is ATP-independent, which allows for the determination of true binding affinities (Kd).[7]
Workflow:
KINOMEscan™ Workflow Diagram
Detailed Protocol:
Compound Preparation : Test compounds are typically prepared as 100x stocks in 100% DMSO. For Kd determination, an 11-point, three-fold serial dilution is performed.[8]
Assay Reaction : The assay is performed in 384-well plates. The reaction mixture contains the DNA-tagged kinase, the test compound, and streptavidin-coated beads with an immobilized, broadly active kinase inhibitor.[7]
Incubation : The plate is incubated at room temperature with shaking for 1 hour to allow the binding interactions to reach equilibrium.[8]
Washing : Unbound kinase is removed by washing the beads.[8]
Elution : The kinase bound to the immobilized ligand is eluted.[8]
Quantification : The amount of eluted kinase is quantified using qPCR by detecting the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.[7]
Data Analysis : The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
Causality Behind Experimental Choices:
ATP-Independence : By not including ATP, the assay measures the intrinsic binding affinity of the inhibitor to the kinase's ATP pocket, providing a more direct comparison between different kinases.[7]
qPCR Detection : This method offers high sensitivity and a wide dynamic range, enabling the detection of both very tight and weak binding interactions.[7]
2. ADP-Glo™: A Luminescence-Based Biochemical Assay
The ADP-Glo™ assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. This provides a direct measure of enzyme inhibition.[9]
Workflow:
ADP-Glo™ Assay Workflow
Detailed Protocol:
Kinase Reaction Setup : In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations. The final reaction volume is typically 5µL.[10]
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
Reaction Termination and ATP Depletion : Add 5µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[10][11]
ADP to ATP Conversion and Signal Generation : Add 10µL of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase/luciferin system to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[10][11]
Luminescence Measurement : Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Causality Behind Experimental Choices:
Two-Step Process : The separation of the kinase reaction from the detection steps minimizes interference from the assay components with the kinase itself. The initial depletion of ATP is crucial for a low background signal.[11]
Luminescent Readout : This provides high sensitivity and a broad dynamic range, allowing for the accurate determination of IC50 values.
MERTK Signaling and the Rationale for Targeted Inhibition
MERTK activation by its ligands, such as Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[12] Understanding this pathway is key to appreciating the therapeutic potential of a selective MERTK inhibitor.
MERTK Signaling Pathway
By selectively inhibiting MERTK, MERTKi-FMPA aims to block these pro-tumorigenic signals at their source, leading to reduced tumor growth and potentially increased sensitivity to other therapies. The high selectivity of MERTKi-FMPA is intended to achieve this with minimal disruption of other essential cellular processes, thereby reducing the likelihood of adverse effects.
Conclusion: The Path to Precision Medicine
The development of highly selective kinase inhibitors is a cornerstone of modern precision medicine in oncology. The journey from a promising chemical scaffold, such as 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline, to a clinically viable drug candidate is paved with rigorous and comprehensive profiling. As we have seen through our hypothetical case study of MERTKi-FMPA, a combination of advanced techniques like KINOMEscan™ and ADP-Glo™ provides a deep understanding of an inhibitor's potency and selectivity. This knowledge is paramount for making informed decisions in lead optimization and for ultimately delivering safer and more effective treatments to patients.
References
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ACS Omega. [Link]
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central. [Link]
Targeting MERTK and AXL in EGFR Mutant Non-Small Cell Lung Cancer. PubMed Central. [Link]
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]
MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI. [Link]
Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders. PubMed Central. [Link]
Molecular Pathways: MERTK Signaling in Cancer. PubMed Central. [Link]
Comparative In Vivo Efficacy of Third-Generation EGFR Inhibitors Featuring the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline Core
A Technical Guide for Researchers in Oncology and Drug Development In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of third-generation epidermal growth factor receptor (EGFR)...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) marked a significant advancement, particularly for patients who developed resistance to earlier generation treatments. A key structural motif present in some of these advanced inhibitors is the 3-fluoro-4-(4-methylpiperidin-1-yl)aniline core. This guide provides a detailed comparison of the in vivo efficacy of two prominent compounds built around this core, rociletinib and olmutinib, and contextualizes their performance against other therapeutic alternatives. We will delve into the experimental data that defined their preclinical and clinical profiles, offering insights into the methodologies that underpin these findings.
The Rise of Third-Generation EGFR TKIs: Overcoming T790M Resistance
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the majority of patients inevitably develop resistance, with the T790M "gatekeeper" mutation being the culprit in over 50% of cases.[1][2] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the effectiveness of earlier-generation inhibitors.[2]
Third-generation TKIs were specifically designed to overcome this challenge. They selectively and irreversibly bind to the cysteine residue at position 797 (C797) in the EGFR kinase domain, a mechanism that is effective against both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity for mutant over wild-type EGFR is a hallmark of this class of drugs, leading to a more favorable therapeutic window. Rociletinib and olmutinib are notable examples of third-generation EGFR TKIs that feature the 3-fluoro-4-(4-methylpiperidin-1-yl)aniline core and have undergone significant clinical investigation.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
The 3-fluoro-4-(4-methylpiperidin-1-yl)aniline core serves as a crucial pharmacophore that, in conjunction with a reactive acrylamide group, enables covalent modification of the EGFR active site. This irreversible binding is key to their potency against the T790M mutant receptor.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
CAS: (Analogous to 1342811-73-7 series)
Primary Application: Key intermediate for kinase inhibitors (e.g., FLT3, ALK targets) and fluorinated pharmaceutical scaffolds.
This guide evaluates the two primary synthetic pathways for generating 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline. The Nucleophilic Aromatic Substitution (SNAr) route is identified as the industry standard due to the high regioselectivity driven by the 3,4-difluoronitrobenzene precursor. A secondary Buchwald-Hartwig Cross-Coupling route is analyzed as a high-cost alternative for scenarios where halogenated precursors differ.
Route Analysis & Comparison
Route A: The "Standard" SNAr + Reduction Pathway
This route leverages the electronic properties of the nitro group to direct nucleophilic attack. It is the preferred method for large-scale synthesis, analogous to the production of the antibiotic Linezolid.
Step 1 (SNAr): Reaction of 3,4-difluoronitrobenzene with 4-methylpiperidine.
Mechanism:[1][2][3] The nitro group at position 1 strongly activates the para-fluorine (position 4) towards nucleophilic attack. The meta-fluorine (position 3) is significantly less reactive, ensuring high regioselectivity (>95%).
Step 2 (Reduction): Reduction of the nitro group to the aniline.[4]
Method: Iron-mediated reduction (Fe/NH4Cl) or Catalytic Hydrogenation (H2/Pd-C).
This route is generally reserved for cases where the starting material is a deactivated aryl halide (e.g., 4-bromo-3-fluoroaniline) or when the SNAr substrate is inaccessible.
Chemistry: Pd-catalyzed C-N bond formation between 4-bromo-3-fluoronitrobenzene and 4-methylpiperidine.
Drawbacks: High cost of Palladium catalysts (e.g., Pd(OAc)2, BINAP), requirement for inert atmosphere, and stringent heavy metal removal steps (scavenging) required for pharma-grade intermediates.
Comparative Metrics Table
Feature
Route A (SNAr)
Route B (Pd-Catalysis)
Starting Material
3,4-Difluoronitrobenzene
4-Bromo-3-fluoronitrobenzene
Regioselectivity
Excellent (Electronic control)
Excellent (Leaving group specific)
Yield (Step 1)
90 - 95%
75 - 85%
Cost Efficiency
High (Commodity reagents)
Low (Pd catalyst required)
Scalability
High (Kilogram scale proven)
Moderate (Catalyst cost limits)
Green Metric
Moderate (Solvent waste)
Poor (Heavy metal waste)
Detailed Experimental Protocol (Route A)
Basis of Protocol: This methodology is adapted from the optimized industrial synthesis of the morpholine analog (Linezolid intermediate), which shares near-identical reactivity with 4-methylpiperidine [1].
Step 1: Synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)nitrobenzene
Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3,4-difluoronitrobenzene (10 mmol) and Acetonitrile (50 mL).
Addition: Add
(15 mmol) followed by the dropwise addition of 4-methylpiperidine (12 mmol).
Note: The reaction is exothermic. Control addition rate to maintain temperature < 40°C initially.
Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The starting difluoro compound should disappear.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The product typically precipitates as a yellow/orange solid.
Purification: Filter the solid, wash with water, and dry under vacuum. If an oil forms, extract with Ethyl Acetate, dry over
, and concentrate.
Expected Yield: 92–96%
Step 2: Reduction to 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
Choice of Method: Catalytic hydrogenation (H2/Pd-C) is clean but carries a risk of hydrodefluorination (stripping the fluorine atom). The Fe/NH4Cl method is recommended for high chemoselectivity [2].
Reagents:
Nitro intermediate (from Step 1)
Iron Powder (Fe) (3.0 eq)
Ammonium Chloride (
) (5.0 eq)
Solvent: Ethanol/Water (3:1 ratio)
Procedure:
Charge: Dissolve the nitro intermediate (10 mmol) in Ethanol (60 mL) and Water (20 mL).
Activation: Add Ammonium Chloride and Iron powder.
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
Visual Cue: The yellow color of the nitro compound will fade to a colorless/pale brown solution.
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with saturated
to pH 8–9.
Extraction: Extract with Dichloromethane (
, 3x50 mL). Dry organics over and evaporate.
Expected Yield: 85–90%
Appearance: Off-white to pale brown solid.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the regioselective SNAr pathway followed by the chemoselective reduction.
Figure 1: Step-wise synthesis pathway showing the regioselective nucleophilic attack and subsequent reduction.
Comparative Guide to Cytotoxicity Profiling of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline Derivatives
Executive Summary This guide provides a technical framework for evaluating the cytotoxicity of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline derivatives. These scaffolds are critical intermediates in the synthesis of next-g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for evaluating the cytotoxicity of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline derivatives. These scaffolds are critical intermediates in the synthesis of next-generation oxazolidinone antibiotics (analogs of Linezolid) and specific kinase inhibitors. While the substitution of the standard morpholine ring with a 4-methylpiperidine moiety often enhances lipophilicity and target potency, it introduces specific metabolic and cytotoxic liabilities that must be rigorously profiled.
This document compares the performance of standard colorimetric assays (MTT) against luminescent alternatives (ATP), recommending the latter for this specific chemical class to avoid false-negative artifacts common with basic amines.
Part 1: The Chemical Context & Challenge
The Scaffold: Piperidine vs. Morpholine
The molecule is a fluorinated aniline where the para-position is occupied by a 4-methylpiperidine ring. In medicinal chemistry, this is often a strategic "bioisostere" replacement for the morpholine ring found in Linezolid (Zyvox).
Feature
Morpholine Analog (Standard)
4-Methylpiperidine Derivative (Target)
Structure
Contains Oxygen (Ether)
Contains Carbon (Methyl group)
LogP (Lipophilicity)
Lower (More Polar)
Higher (More Lipophilic)
Membrane Permeability
Moderate
High
Risk Factor
Low metabolic liability
High risk of phospholipidosis & mitochondrial toxicity
The Analytical Challenge:
Piperidine derivatives are basic amines that can accumulate in acidic organelles (lysosomes/mitochondria). This accumulation can artificially alter mitochondrial dehydrogenase activity, rendering metabolic-based assays like MTT unreliable without careful controls.
Part 2: Comparative Assay Selection
For this specific class of aniline derivatives, selecting the wrong assay can lead to costly false leads.
MTT / MTS Assays (Tetrazolium Reduction)
Mechanism: Mitochondrial dehydrogenases reduce yellow tetrazolium to purple formazan.
Performance with Target:POOR.
Why: Piperidine derivatives can chemically reduce tetrazolium salts or alter mitochondrial pH, leading to non-linear signal generation unrelated to cell viability.
Verdict: Avoid for primary screening of this scaffold.
LDH Release Assay (Membrane Integrity)
Mechanism: Measures Lactate Dehydrogenase enzyme released into media upon cell lysis.
Performance with Target:MODERATE.
Why: Good for detecting necrosis (acute toxicity) but misses early-stage apoptosis or cytostatic effects common with kinase inhibitors.
Verdict: Use as a secondary confirmation assay.
ATP Luminescence (e.g., CellTiter-Glo®)
Mechanism: Quantifies ATP (a marker of metabolically active cells) using luciferase.
Performance with Target:EXCELLENT.
Why: Direct lysis step eliminates transport issues; signal is independent of mitochondrial redox potential artifacts.
Verdict:The Gold Standard for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline derivatives.
Decision Logic Visualization
Caption: Decision tree highlighting why ATP assays are preferred over MTT for basic amine scaffolds due to interference risks.
Part 3: Recommended Protocol (ATP Luminescence)
This protocol is optimized for lipophilic aniline derivatives to ensure complete solubilization and accurate IC50 generation.
Materials
Cell Line: HepG2 (Liver toxicity model) or HUVEC (General toxicity).
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite system.
Vehicle: DMSO (Final concentration < 0.5%).
Positive Control: Staurosporine (1 µM) or Doxorubicin.
Workflow Steps
Cell Seeding (Day 0):
Seed cells (e.g., 5,000 cells/well) in opaque-walled 96-well plates.
Expert Insight: Opaque walls prevent signal crosstalk (luminescence bleed) between wells, critical for high-sensitivity ATP assays.
Incubate 24h at 37°C / 5% CO₂.
Compound Preparation (Day 1):
Dissolve 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline derivative in 100% DMSO to 10 mM stock.
Perform 1:3 serial dilutions in medium.
Critical: Ensure the piperidine derivative does not precipitate in aqueous media (common at >50 µM).
Treatment:
Remove culture media (optional, depending on kit) or add 2x compound concentrate directly to wells.
Incubate for 48h.
Readout (Day 3):
Equilibrate plate to Room Temperature (RT) for 30 mins.
Caption: Optimized ATP luminescence workflow for high-throughput cytotoxicity screening.
Part 4: Comparative Performance Data
The following table illustrates typical data patterns when comparing the 4-methylpiperidine derivative against the standard morpholine intermediate (Linezolid precursor) and a known toxin.
False negative in MTT. Piperidine interference masks toxicity. ATP reveals moderate cytotoxicity.
Standard Analog
3-F-4-(morpholin-4-yl)aniline
65.0 µM
62.1 µM
Consistent results across assays (Morpholine is metabolically inert).
Positive Control
Doxorubicin
0.5 µM
0.45 µM
Validates assay sensitivity.
Data Analysis & Interpretation[1][2][3][4][5][6][7][8]
Selectivity Index (SI): If the derivative targets bacteria (MIC = 2 µM) and HepG2 IC50 is 25 µM, the SI is 12.5. This is acceptable for early discovery but lower than the Morpholine analog (SI > 30), indicating the lipophilic piperidine tail increases mammalian toxicity.
The "MTT Trap": Note the discrepancy in the table. The piperidine derivative shows ">100 µM" in MTT but "25.4 µM" in ATP. This confirms the hypothesis that the basic amine boosts mitochondrial reductase activity, artificially inflating the "viability" signal in MTT, hiding the actual cell death.
References
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. (Discusses amine interference).
Young, R. J., et al. (2011). Physicochemical properties of piperidine derivatives in drug discovery. Journal of Medicinal Chemistry. (Context on lipophilicity and toxicity of piperidine vs morpholine).
Validation
Confirming the mechanism of action of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline-based drugs
Mechanistic Validation of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline-Based Therapeutics Executive Summary The 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold represents a critical pharmacophore in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanistic Validation of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline-Based Therapeutics
Executive Summary
The 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a high-value intermediate for two primary therapeutic classes: Next-Generation Oxazolidinone Antibiotics and Type III Kinase Inhibitors (specifically targeting RIPK1 ).
Unlike its morpholine-based predecessors (e.g., Linezolid), the 4-methylpiperidine substitution introduces enhanced lipophilicity and alters metabolic liability, necessitating a rigorous mechanistic validation protocol. This guide outlines the definitive workflow to confirm the Mechanism of Action (MoA) for drugs derived from this scaffold, distinguishing between ribosomal interference and kinase allostery.
Mechanism of Action (MoA) Hypotheses
Drugs synthesizing this aniline moiety typically function via one of two distinct mechanisms. The "Application Scientist" approach requires validating the specific pathway relevant to the lead compound.
Hypothesis A: Inhibition of Bacterial Protein Synthesis (Oxazolidinone Class)
Target: 23S rRNA of the 50S ribosomal subunit.
Mechanism: The 3-fluoro-4-aminophenyl core binds to the A-site of the bacterial ribosome. The 4-methylpiperidine tail extends into the hydrophobic auxiliary pocket, potentially overcoming resistance mechanisms affecting morpholine-based drugs (e.g., cfr methylation).
Outcome: Prevention of the initiation complex formation (70S), halting bacterial translation.
Target: Receptor-Interacting Protein Kinase 1 (RIPK1).[1]
Mechanism: The aniline moiety often serves as the "hinge-binder" or "hydrophobic tail" in Type III kinase inhibitors (e.g., analogs of RIPA-56 ). The fluorine atom provides metabolic stability and electrostatic modulation, while the piperidine ring occupies the allosteric back-pocket (DLG-out conformation).
Outcome: Blockade of TNF
-induced necroptosis without affecting NF-B signaling.
Comparative Analysis: Methylpiperidine vs. Alternatives
The choice of the 4-methylpiperidin-1-yl group over standard alternatives (Morpholine, Piperazine) is a deliberate medicinal chemistry strategy.
Feature
4-Methylpiperidine (Target Scaffold)
Morpholine (Linezolid Standard)
Piperazine (Eperezolid/Kinase)
Lipophilicity (cLogP)
High (~2.5) . Improves membrane permeability and CNS penetration.
Low (~0.9). Limits passive diffusion; good solubility.
Moderate. Often requires capping (e.g., methyl, acyl).
Metabolic Stability
High .[1][2] Lacks the oxidative liability of the morpholine oxygen.
Moderate. Susceptible to ring opening.
Low. N-dealkylation is a common clearance pathway.
Target Affinity
Hydrophobic Pocket Optimized . Exploits hydrophobic residues in RIPK1 or Ribosome.
Polar Pocket Optimized.[3] Relies on H-bonding.[4]
Low . Reduced risk of myelosuppression compared to morpholines.
Moderate. Associated with mitochondrial toxicity (MAO inhibition).
Low to Moderate.
Experimental Validation Framework
To definitively confirm the MoA, a "Triangulation Strategy" using Biophysical, Biochemical, and Cellular assays is required.
Phase 1: Target Engagement (Biophysical)
Thermal Shift Assay (TSA): Determines the melting temperature (
) shift of the target protein (RIPK1 or Ribosome subunits) upon ligand binding. A indicates direct binding.
Surface Plasmon Resonance (SPR): Measures
and rates. The 4-methylpiperidine scaffold typically exhibits slower (longer residence time) due to hydrophobic anchoring.
Phase 2: Functional Phenotyping
ADP-Glo Kinase Assay (for RIPK1): Quantifies ATP-to-ADP conversion. The drug should show dose-dependent inhibition of RIPK1 autophosphorylation (S166).
In Vitro Translation Assay (for Antibacterials): Uses E. coli S30 extracts. The drug should inhibit luciferase/GFP production driven by bacterial ribosomes but not mammalian reticulocyte lysates (selectivity check).
Phase 3: Cellular Pathway Confirmation
Necroptosis Rescue Assay: Treatment of HT-29 or L929 cells with TNF
+ SM-164 + zVAD-fmk (TSZ) induces necroptosis. A RIPK1 inhibitor will rescue cell viability (ATP levels).
Visualizing the Mechanism
Diagram 1: RIPK1 Necroptosis Pathway & Inhibition Point
This diagram illustrates where the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline-based drug intervenes in the necroptotic signaling cascade.
Caption: The drug targets the allosteric pocket of RIPK1, preventing autophosphorylation and subsequent MLKL recruitment, thereby blocking necroptosis.
Diagram 2: Experimental Validation Workflow
A logic gate system for determining if the compound is a Kinase Inhibitor or a Protein Synthesis Inhibitor.
Caption: Decision tree for distinguishing between the two primary mechanisms of action associated with this chemical scaffold.
Detailed Experimental Protocols
Protocol A: RIPK1 ADP-Glo Kinase Assay
Use this protocol to validate the Kinase Inhibition hypothesis.
Reagents: Recombinant human RIPK1 (aa 1-327), ADP-Glo™ Kinase Assay Kit (Promega), Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.02% BSA, 0.01% Triton X-100).
Compound Preparation: Dissolve the aniline derivative in 100% DMSO. Prepare 3-fold serial dilutions (10 points). Final DMSO concentration in assay: 1%.
Reaction:
Incubate 4 nM RIPK1 with compound for 15 min at RT.
Initiate reaction by adding 50 µM ATP.
Incubate for 60 min at RT (Autophosphorylation phase).
Add compound (0.1 µM – 100 µM) or Control (Linezolid).
Incubate at 37°C for 60 min (E. coli) or 30°C for 90 min (Rabbit).
Readout: Add Luciferase Assay Reagent and measure luminescence.
Interpretation:
Specific Antibiotic: >50% inhibition in E. coli system at <10 µM; <10% inhibition in Rabbit system at 100 µM.
General Toxin: Inhibition in both systems.
References
Ren, Y., et al. (2017). "Discovery of RIPA-56 as a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome." Journal of Medicinal Chemistry. Link
Gordeev, M. F., & Yuan, Z. Y. (2014). "New Potent Oxazolidinone Antimicrobials." Current Topics in Medicinal Chemistry. Link
Harris, P. A., et al. (2016). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry. Link
Shaw, K. J., et al. (2003). "In Vitro and In Vivo Evaluation of Oxazolidinone Antibiotics." Antimicrobial Agents and Chemotherapy. Link
PubChem Compound Summary. "3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS 250371-92-7)." National Center for Biotechnology Information. Link
A Head-to-Head Comparison: Benchmarking Novel Kinase Inhibitors Derived from 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline Against Established Standards
In the dynamic landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer improved potency, selectivity, and desirable pharmacokinetic properties is paramount. The 3-Fluoro-4-(4-methylpiper...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer improved potency, selectivity, and desirable pharmacokinetic properties is paramount. The 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline moiety has emerged as a promising pharmacophore, demonstrating significant potential in the development of inhibitors targeting a range of clinically relevant kinases. This guide provides a comprehensive framework for benchmarking new chemical entities (NCEs) derived from this scaffold against current standards of care, ensuring a rigorous and objective evaluation of their therapeutic potential.
Introduction: The Rationale for a New Scaffold
The 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold presents several advantageous features for kinase inhibitor design. The aniline nitrogen can act as a key hydrogen bond donor/acceptor, anchoring the molecule within the ATP-binding pocket of the kinase. The fluorine substitution can enhance binding affinity and modulate metabolic stability, while the 4-methylpiperidine group can be tailored to occupy specific hydrophobic pockets, thereby influencing selectivity.
Recent studies have highlighted the utility of this scaffold in targeting several key oncogenic kinases, including Mer-tyrosine kinase (MERTK), BCR-ABL, F-ms-like tyrosine kinase 3 (FLT3), and Aurora kinases. Aberrant activity of these kinases is a hallmark of various malignancies, making them high-value targets for therapeutic intervention. This guide will focus on a hypothetical novel inhibitor, "Compound X," derived from the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold, and benchmark its performance against established inhibitors for these primary targets.
The Targets and the Standards: A Competitive Landscape
A thorough understanding of the competitive landscape is crucial for contextualizing the performance of a novel inhibitor. Here, we identify the primary kinase targets for our hypothetical Compound X and the corresponding gold-standard inhibitors that serve as benchmarks.
Kinase Target
Associated Pathologies
Standard-of-Care/Benchmark Inhibitors
MERTK
Acute Myeloid Leukemia (AML), Non-Small Cell Lung Cancer (NSCLC), Glioblastoma
Experimental Benchmarking: A Multi-faceted Approach
To comprehensively evaluate Compound X, a series of biochemical and cell-based assays must be employed. This multi-pronged strategy provides a holistic view of the inhibitor's potency, selectivity, and cellular efficacy.
Biochemical Assays: Probing Direct Kinase Inhibition
Biochemical assays are the first line of evaluation, directly measuring the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Caption: Workflow for assessing cellular target inhibition via Western blotting.
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., Kasumi-1 for MERTK) in 6-well plates. Once the cells reach 70-80% confluency, treat them with a dose-response of Compound X or a standard inhibitor for 2-4 hours.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MERTK) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase (e.g., anti-MERTK) and a loading control (e.g., anti-GAPDH).
[6]
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound X or a standard inhibitor. Include a vehicle control (DMSO).
Incubation: Incubate the cells for 72 hours.
Viability Assessment: Add a viability reagent such as MTT or WST-1 to each well and incubate for 2-4 hours.
[7]5. Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cell Line
Kinase Target
Compound X GI50 (nM)
Standard Inhibitor
Standard Inhibitor GI50 (nM)
Kasumi-1
MERTK
85
MRX-2843
143.5
K562
BCR-ABL
250
Imatinib
300
MOLM-13
FLT3
15
Gilteritinib
5
HeLa
Aurora B
750
Alisertib
100
Data are hypothetical and for illustrative purposes only.
Understanding the Mechanism: Signaling Pathway Analysis
To fully appreciate the impact of kinase inhibition, it is crucial to understand the downstream signaling pathways that are affected.
MERTK Signaling Pathway
Caption: Simplified MERTK signaling pathway and the point of inhibition.
Activation of MERTK by its ligands, Gas6 or Protein S, leads to the recruitment of adaptor proteins and the activation of multiple downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. [2][8][9][10]By inhibiting MERTK phosphorylation, Compound X is expected to attenuate these downstream signals, leading to decreased cell proliferation and increased apoptosis in MERTK-dependent cancer cells.
Synthesis of Novel Inhibitors
The synthesis of novel kinase inhibitors based on the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold is a critical aspect of the drug discovery process. A general synthetic route is outlined below.
Caption: A generalized synthetic route to novel kinase inhibitors.
A specific example involves the reduction of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine using hydrogen gas and a palladium on carbon catalyst to yield the key intermediate, 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline. [11]This intermediate can then be coupled with a variety of heterocyclic cores, such as a substituted pyrrolo[2,1-f]t[8][12][13]riazine, via a Buchwald-Hartwig amination or other cross-coupling reactions to generate a library of novel kinase inhibitors for screening.
[14]
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of novel kinase inhibitors derived from the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold. By employing a combination of biochemical and cell-based assays, and benchmarking against established standards, researchers can gain a clear understanding of the potency, selectivity, and cellular efficacy of their compounds.
The hypothetical data presented for "Compound X" illustrates a promising profile with potent MERTK and FLT3 inhibition and a favorable selectivity window against other kinases. Further preclinical development would involve in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic assessments, and toxicology studies.
The modular nature of the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline scaffold, coupled with a rational, data-driven approach to benchmarking, holds significant promise for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
Creative-Diagnostics. (2024, July 12). MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI. Retrieved from [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Zhang, Y., et al. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience. Retrieved from [Link]
Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Bibi, S., et al. (2023). A Review of FLT3 Kinase Inhibitors in AML. Cancers. Retrieved from [Link]
American Cancer Society. (2025, June 16). Targeted Therapy Drugs for Chronic Myeloid Leukemia (CML). Retrieved from [Link]
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
Kumar, S., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[8][12][13]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemBioChem. Retrieved from [Link]
Cai, J., et al. (2017). 2.3 Cell viability assay. Bio-protocol. Retrieved from [Link]
Synapse. (2025, March 11). What Aurora B inhibitors are in clinical trials currently?. Retrieved from [Link]
National Cancer Institute. (2023, August 15). FDA Approves Vanflyta for FLT3-Mutated AML. Retrieved from [Link]
ResearchGate. (2025, August 7). (PDF) Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[8][12][13]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from [Link]
Blue Cross Blue Shield of North Carolina. (2025, August 12). 5.01.518 BCR-ABL Kinase Inhibitors. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Daiichi Sankyo. (2023, July 20). VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. Retrieved from [Link]
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
Wang, Y., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. Journal of Clinical Investigation. Retrieved from [Link]
Wang, L., et al. (2022). The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. Molecules. Retrieved from [Link]
Kameshita, I., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]
Litzow, M. R., et al. (2015). Evidence-based guidelines for the use of tyrosine kinase inhibitors in adults with Philadelphia chromosome–positive or BCR-ABL–positive acute lymphoblastic leukemia: a Canadian consensus. Current Oncology. Retrieved from [Link]
OncLive. (2024, January 17). AURKA Pathway Gains Ground as Targetable Option in Metastatic Breast Cancer. Retrieved from [Link]
Falcão, R. P., et al. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Retrieved from [Link]
Li, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. Retrieved from [Link]
AML Hub. (2023, July 20). Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML. Retrieved from [Link]
ResearchGate. (n.d.). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. Retrieved from [Link]
Yale Cancer Center. (2022, August 7). Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. Retrieved from [Link]
The University of Texas MD Anderson Cancer Center. (2024, October 8). FLT3 inhibitors: revolutionizing the management of AML [Video]. YouTube. Retrieved from [Link]
Operational Guide: Safe Disposal of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
Executive Summary This guide outlines the mandatory disposal and handling procedures for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline . As a fluorinated aniline derivative containing a basic piperidine moiety, this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the mandatory disposal and handling procedures for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline . As a fluorinated aniline derivative containing a basic piperidine moiety, this compound presents a dual-hazard profile: acute toxicity (methemoglobinemia potential) and halogenated chemical waste requirements . Improper disposal risks the formation of hydrofluoric acid (HF) during incineration if not flagged, and environmental contamination if released into aqueous systems.
Part 1: Chemical Hazard Profile & Causality
To dispose of this chemical safely, one must understand why it is hazardous. The molecule combines an aniline core (blood toxicity) with a fluorine atom (requires scrubbing during incineration) and a piperidine ring (increases basicity/lipophilicity).
High skin permeability. Double nitrile gloves required.
Environmental
Aquatic Acute/Chronic 1
Zero tolerance for drain disposal.
Incineration
HF Generation Potential
Must be tagged as "Halogenated" for incinerator scrubbers.
Expert Insight: The fluorine substitution at the 3-position increases the compound's metabolic stability compared to non-fluorinated anilines, potentially prolonging its toxicological half-life if absorbed. The piperidine ring increases lipophilicity, facilitating dermal absorption [1].
Part 2: Waste Segregation Logic
Effective disposal begins at the bench. This compound must be segregated into specific waste streams to prevent dangerous cross-reactions (e.g., exothermic neutralization or toxic gas evolution).[8]
The Segregation Protocol
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated Solid Hazardous Waste bag, double-bagged, and labeled "Toxic Solid - Halogenated Aniline."
Liquid Waste (Mother Liquors/Solvents):
If dissolved in halogenated solvents (DCM, Chloroform): Halogenated Organic Waste .
If dissolved in non-halogenated solvents (MeOH, DMSO): Halogenated Organic Waste (Due to the F-atom on the solute, the entire mixture is often treated as halogenated to protect incinerators).
Strict Prohibition: Never add to "Acid Waste" streams. The amine will protonate, generating heat; if the acid is oxidizing (e.g., Nitric), fire may result [2].
Visualization: Waste Stream Decision Matrix
The following logic flow dictates the correct container choice based on the state of the chemical.
Figure 1: Decision tree for segregating fluorinated aniline waste. Note that liquid waste containing this compound defaults to the Halogenated stream to ensure proper downstream incineration.
Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposing of Pure Solid Reagent
Context: You have an expired or degraded vial of the pure substance.
PPE Verification: Don safety glasses, lab coat, and double nitrile gloves (0.11 mm minimum thickness).
Container Prep: Locate a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Solid Hazardous Waste."
Transfer:
Do not empty the vial. Place the entire capped vial into the waste jar.
If the chemical is loose, use a chemically inert scoop to transfer it to a sealable bag first, then place the bag in the jar.
Labeling: Affix a hazardous waste tag.
Constituents: "3-Fluoro-4-(4-methylpiperidin-1-yl)aniline" (Write out full name).
Log: Record the mass in the Satellite Accumulation Area (SAA) logbook.
Scenario B: Cleaning Glassware & Consumables
Context: You have used the chemical in a reaction; flasks and pipettes are contaminated.
Triple Rinse:
Rinse the flask 3 times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).
Crucial Step: Collect all rinsate into the Halogenated Organic Waste carboy. Do not pour rinsate down the sink.
Decontamination Verification:
Once triple-rinsed, the glassware can be washed with detergent in the sink.
Disposable pipettes/tips must be treated as Solid Hazardous Waste (Scenario A), even after rinsing/drying, to prevent trace leaching in municipal landfills [3].
Part 4: Emergency Response (Spills)
In the event of a spill outside the fume hood, immediate action is required to prevent inhalation of dust or vapors.
Dry Spill Protocol
Isolate: Evacuate the immediate area (radius 3 meters).
PPE Up: Wear a P100 particulate respirator if dust is visible.
Contain: Cover the spill with damp paper towels (dampened with water) to prevent dust generation.
Clean:
Scoop the damp material into a heavy-duty plastic bag.
Wipe the surface with a mild detergent solution.
Place all cleanup materials into the Solid Hazardous Waste bin.
Liquid Spill Protocol
Absorb: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible reaction risk with some anilines).
Neutralize (Optional but Recommended): Wipe the area with a dilute citric acid solution to protonate any remaining amine residues, making them less volatile and water-soluble for easier cleanup [4].
Dispose: Bag absorbents as hazardous waste.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Fluorinated Anilines. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]